Dolastatin 10
Description
This compound has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Liver Cancer, and Kidney Cancer, among others.
This compound has been reported in Symploca, Dolabella auricularia, and other organisms with data available.
This compound is a pentapeptide originally isolated from the marine mollusk Dolabella auricularia with potential antineoplastic activity. Binding to tubulin, this compound inhibits microtubule assembly, resulting in the formation of tubulin aggregates and inhibition of mitosis. This agent also induces tumor cell apoptosis through a mechanism involving bcl-2, an oncoprotein that is overexpressed in some cancers. (NCI04)
DOLASTATIN-10 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.
from mollusk Dolabella auricularia; contains four amino acids, dolavaline, dolaisoleucine, dolaproine, valine and the primary amine dolaphenine; deo-dolastatin 10 is a new this compound chiral derivative with MW of 784
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDNQWIFNXBECV-VFSYNPLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911674 | |
| Record name | Dolastatin 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110417-88-4 | |
| Record name | Dolastatin 10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110417-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dolastatin 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dolastatin 10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12730 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dolastatin 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOLASTATIN 10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Dolastatin 10: A Potent Antimitotic Agent from the Sea Hare Dolabella auricularia
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatin 10, a structurally unique pentapeptide, stands as a landmark discovery in marine natural products chemistry and a testament to the potential of the marine environment as a source of novel therapeutic agents. Originally isolated from the sea hare Dolabella auricularia, this potent antimitotic compound has demonstrated extraordinary cytotoxic activity against a broad spectrum of cancer cell lines, positioning it as a significant lead compound in anticancer drug development. This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the isolation workflow and its mechanism of action.
Introduction
The quest for novel anticancer agents has historically driven the exploration of natural sources. In the latter half of the 20th century, the marine environment emerged as a rich and largely untapped reservoir of unique chemical entities with significant biological activities. Among the pioneering efforts in this field was the systematic investigation of marine macroorganisms for antineoplastic constituents. This work led to the discovery of the dolastatins, a series of potent peptides and depsipeptides isolated from the sea hare Dolabella auricularia.[1][2]
This compound, first reported by Pettit and colleagues, quickly garnered significant attention due to its exceptionally potent cytotoxic and antimitotic properties.[2] The minute quantities obtainable from its natural source presented a formidable challenge for its isolation and structural elucidation, highlighting the remarkable dedication required to bring this molecule to the forefront of cancer research.[1] It was later discovered that this compound is likely produced by a cyanobacterium, Symploca sp., on which the sea hare feeds.[3][4] This guide focuses on the original discovery and isolation from D. auricularia, a pivotal moment in the history of marine natural product drug discovery.
Discovery and Initial Sourcing
The discovery of this compound was the result of a large-scale, bioassay-guided fractionation effort. The process began with the collection of the sea hare Dolabella auricularia from the Indian Ocean.[2] The initial isolation was a monumental undertaking, requiring the processing of vast quantities of the organism to yield mere milligrams of the active compound.
Table 1: Isolation Yield of this compound from Dolabella auricularia
| Biomass Processed | Yield of this compound | Approximate Yield (%) | Reference |
| 1,600 kg | ~10 mg | 6.25 x 10-7 % | [1] |
This extremely low yield underscored the potent biological activity of this compound and necessitated the development of highly efficient isolation and purification protocols.
Isolation and Purification
The isolation of this compound from the crude extract of Dolabella auricularia was a multi-step process involving a series of chromatographic techniques. The general workflow is outlined below.
Experimental Protocol: Extraction and Preliminary Fractionation
-
Extraction: The collected specimens of D. auricularia were typically extracted with a mixture of methanol and water to obtain a crude aqueous extract containing a wide range of metabolites.[5]
-
Solvent Partitioning: The crude extract was subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A common scheme involves partitioning between water and a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to separate hydrophilic and lipophilic components. This compound, being a lipophilic peptide, would partition into the organic layer.
-
Initial Chromatography: The resulting organic extract was then concentrated and subjected to column chromatography on silica gel. Elution was performed with a gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate to methanol) to achieve initial separation of compound classes. Bioassays (e.g., against the P388 murine leukemia cell line) were used to track the cytotoxic fractions.[6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
The active fractions from the initial chromatographic steps were further purified using multiple rounds of High-Performance Liquid Chromatography (HPLC). This high-resolution technique was critical for isolating this compound from other closely related dolastatins and impurities.
-
Normal-Phase HPLC: Active fractions were often first subjected to normal-phase HPLC on a silica-based column with a non-polar mobile phase.
-
Reversed-Phase HPLC: Subsequent purification was typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and an organic solvent like acetonitrile or methanol was used to elute the compounds. The high efficiency of RP-HPLC allowed for the separation of this compound to a high degree of purity.[3]
The entire isolation process was guided by continuous bioactivity screening to ensure that the fractions containing the potent cytotoxic agent were carried through to the next stage of purification.
Structural Elucidation
The structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[7][8]
Experimental Protocol: Mass Spectrometry and NMR Spectroscopy
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of this compound.[9]
-
NMR Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) techniques, were employed to elucidate the complex structure of the pentapeptide. These experiments, typically performed in deuterated solvents like CD₂Cl₂, allowed for the determination of the amino acid sequence and the unique structural features of the molecule.[8]
The structural analysis revealed that this compound is a linear pentapeptide containing several unique amino acid residues.
Biological Activity and Mechanism of Action
This compound exhibits exceptionally potent cytotoxic activity against a wide range of cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11]
Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [2] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] |
| DU-145 | Human Prostate Cancer | 0.5 | [2][10] |
| MCF7 | Breast Cancer | 0.03 | [12] |
| HT-29 | Colon Cancer | 0.06 | [12] |
Experimental Protocol: Tubulin Polymerization Assay
The effect of this compound on tubulin polymerization can be assessed using an in vitro assay.
-
Reaction Mixture: Purified tubulin is mixed with a polymerization buffer (containing GTP) in a microplate.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Monitoring Polymerization: The plate is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization. This compound will inhibit this increase in a dose-dependent manner.[13][14]
Experimental Protocol: Cell Cycle Analysis
The induction of G2/M arrest by this compound can be quantified using flow cytometry.
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Fixation: The cells are harvested and fixed, typically with cold 70% ethanol.[15][16]
-
DNA Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent such as propidium iodide (PI).[17]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with this compound will result in an accumulation of cells in the G2/M phase.
Signaling Pathway
This compound's interaction with tubulin triggers a cascade of events leading to apoptosis.
Conclusion
The discovery and isolation of this compound from Dolabella auricularia represent a significant achievement in natural product chemistry and anticancer research. The immense challenge of isolating this potent molecule in minute quantities paved the way for its total synthesis and the development of numerous synthetic analogs, some of which are now key components of antibody-drug conjugates used in the clinic.[2][7] The detailed study of its mechanism of action has provided valuable insights into the critical role of microtubule dynamics in cell division and has solidified tubulin as a key target for cancer chemotherapy. This technical guide serves as a comprehensive resource for researchers interested in the foundational work that brought this remarkable marine natural product to the forefront of drug discovery.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of this compound from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Antineoplastic Agents. 510. Isolation and structure of dolastatin 19 from the Gulf of California sea hare Dolabella auricularia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational analysis of this compound: an NMR and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
A Comprehensive Technical Guide to the Structural Elucidation of Dolastatin 10 and Its Unique Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10 is a highly potent pentapeptide first isolated from the marine sea hare Dolabella auricularia.[1][2][3] It has garnered significant attention in the fields of oncology and medicinal chemistry due to its powerful antineoplastic and antimitotic activities, exhibiting cytotoxicity at nanomolar and even sub-nanomolar concentrations against a wide range of cancer cell lines.[1][3][4] Later studies revealed that this compound is actually produced by cyanobacteria, which are part of the sea hare's diet.[5][6] The molecule's remarkable biological activity stems from its unique chemical structure, which includes several non-standard amino acid residues.[7] The structural elucidation of this compound was a complex undertaking that paved the way for the synthesis of its analogues, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are now critical payloads in several FDA-approved antibody-drug conjugates (ADCs).[8][9] This guide provides a detailed overview of the methodologies employed to determine the structure of this compound and characterize its unique constituent amino acids.
The Molecular Architecture of this compound
This compound is a linear pentapeptide that, despite its relatively simple peptide nature, contains four distinct amino acid units, three of which are unique to this class of compounds.[10] The sequence begins with an N-terminal (S)-dolavaline (Dov) followed by (S)-valine, (3R,4S,5S)-dolaisoleuine (Dil), and (2R,3R,4S)-dolaproine (Dap).[5] The peptide chain terminates not with a standard carboxylic acid, but with a C-terminal (S)-dolaphenine (Doe) moiety, which features a distinctive thiazole ring.[5][10] The complete structure was ultimately confirmed through a combination of spectroscopic analysis and convergent total synthesis.[8][9]
The Unique Amino Acid Building Blocks
The unusual biological activity of this compound is largely attributed to its unique amino acid components. These non-proteinogenic residues contribute to the molecule's specific conformation and its potent interaction with tubulin.
-
Dolavaline (Dov): An N,N-dimethylated valine at the N-terminus.
-
Dolaisoleuine (Dil): A highly substituted isoleucine analogue with two chiral centers.
-
Dolaproine (Dap): A proline derivative with additional stereocenters.
-
Dolaphenine (Doe): A C-terminal unit derived from phenylalanine, featuring a 2-thiazolyl group.[10]
Methodologies for Structural Elucidation
The determination of this compound's complex structure required a multi-faceted approach combining advanced spectroscopic techniques with chemical synthesis. The two-dimensional structure was primarily elucidated using NMR and mass spectrometry, while the absolute configuration was definitively established through total synthesis.[8][9]
Experimental Protocols
1. Mass Spectrometry (MS): High-resolution mass spectrometry was instrumental in determining the molecular formula (C₄₂H₆₈N₆O₆S) and identifying the masses of the constituent amino acid residues through fragmentation analysis.[11]
-
Protocol for Quantification in Plasma:
-
Technique: Electrospray Ionization-High-Performance Liquid Chromatography/Mass Spectrometry (ESI-LC/MS).[12]
-
Sample Preparation: Plasma samples containing this compound and an internal standard (Dolastatin 15) were extracted with n-butyl chloride. The solvent was evaporated under nitrogen, and the residue was redissolved in the mobile phase.[12]
-
Chromatography: Analysis was performed on a C18 microbore column using a linear gradient of water/acetonitrile.[12]
-
Detection: ESI-MS was used to produce collision-induced dissociation (CID) for fragmentation analysis, allowing for the identification of metabolites such as N-demethyl-Dolastatin-10 and hydroxy-Dolastatin-10.[12]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies were crucial for establishing the atom-to-atom connectivity and the peptide sequence. Conformational analysis based on NMR data suggested a folded peptide structure.[13]
-
Protocol for Conformational Analysis:
-
Experiments: A suite of NMR experiments was conducted, including:
-
Key Finding: A significant shielding effect on the α-proton of the Dov residue was observed, which suggested a folded conformation where the N-terminus interacts with the aromatic C-terminal end of the molecule.[13]
3. Total Synthesis for Stereochemistry Confirmation: The definitive absolute stereochemistry of this compound, which has nine asymmetric carbons, was established through a convergent total synthesis.[9][10] This involved synthesizing various stereoisomers and comparing their properties to the natural product.
-
General Workflow: The synthesis strategy involved creating two key peptide fragments separately and then coupling them together.
-
Fragment A Synthesis: The N-terminal tripeptide, Dov-Val-Dil, was synthesized.[14]
-
Fragment B Synthesis: The C-terminal dipeptide unit, Dap-Doe, was synthesized.[14]
-
Final Coupling: The two fragments were coupled using a peptide coupling reagent (e.g., diethyl cyanophosphonate) to yield the final this compound molecule.[14]
-
Characterization: The synthetic product was rigorously purified by HPLC and its structure confirmed by high-field (500 MHz) NMR, ensuring it was identical to the natural compound.[14]
-
Quantitative Biological Data
This compound's potent cytotoxicity has been documented across numerous cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization.[15]
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [1][3] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1][3] |
| HT-29 | Colon Carcinoma | 0.06 | [1] |
| MCF7 | Breast Cancer | 0.03 | [1] |
| DU-145 | Human Prostate Cancer | 0.5 | [1][3] |
Table 2: Inhibitory Activity of this compound on Tubulin Polymerization
| Assay | IC₅₀ (µM) | Reference |
| Purified Tubulin in Glutamate | 1.2 | [15] |
| Tubulin Polymerization | 2.2 | [1] |
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its antimitotic effect by disrupting microtubule dynamics, which are essential for cell division. It binds to the β-subunit of tubulin at or near the vinca alkaloid binding site, inhibiting tubulin polymerization and leading to the disassembly of microtubules.[1][15] This disruption of the cellular cytoskeleton triggers cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][16]
Conclusion
The structural elucidation of this compound was a landmark achievement in natural product chemistry. The synergistic use of mass spectrometry, high-field NMR spectroscopy, and, crucially, stereocontrolled total synthesis allowed for the complete assignment of its complex structure, including its four unique amino acid residues. Understanding this structure-activity relationship has been pivotal. While this compound itself failed in clinical trials due to a narrow therapeutic window, its structural blueprint gave rise to a new generation of highly potent synthetic analogues.[8][9] These derivatives, particularly MMAE and MMAF, retain the potent tubulin-inhibiting mechanism but are designed for conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells and significantly improving the therapeutic index. This legacy solidifies the structural elucidation of this compound as a critical contribution to the development of modern cancer therapeutics.
References
- 1. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C42H68N6O6S | CID 9810929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quantitation of dolastatin-10 using HPLC/electrospray ionization mass spectrometry: application in a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational analysis of this compound: an NMR and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dolastatins 24: synthesis of (–)-dolastatin 10. X-Ray molecular structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. This compound, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Dolastatin 10's Interaction with the Vinca Alkaloid Binding Site on Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between dolastatin 10, a potent antimitotic agent, and its binding site on tubulin, with a particular focus on its relationship with the vinca alkaloid binding domain.
Introduction
This compound, a pentapeptide originally isolated from the marine sea hare Dolabella auricularia, is a highly cytotoxic compound that has garnered significant interest in the field of oncology.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.[2][3] While this compound ultimately failed in clinical trials due to off-target toxicities, its derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are key components of several successful antibody-drug conjugates (ADCs).[1][4]
A crucial aspect of this compound's activity is its interaction with tubulin at a site that is distinct from but allosterically coupled to the well-characterized vinca alkaloid binding site.[5][6][7] This guide will dissect the nature of this interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Quantitative Analysis of this compound-Tubulin Interactions
The following tables summarize the key quantitative data regarding the inhibitory activities of this compound and related compounds on tubulin polymerization and ligand binding.
Table 1: Inhibition of Tubulin Polymerization and Cell Growth
| Compound | IC50 for Tubulin Polymerization (μM) | IC50 for Cell Growth (L1210 Murine Leukemia) (nM) |
| This compound | 1.2[8] | 0.5[8] |
| Phomopsin A | 1.4[8] | 7000[8] |
| Vinblastine | 1.5[8] | 20[8] |
| Maytansine | 3.5[8] | 0.5[8] |
| Rhizoxin | 6.8[8] | 1[8] |
Table 2: Inhibition of Vincristine Binding to Tubulin
| Compound | Inhibition Constant (Ki) (μM) | Type of Inhibition |
| This compound | 1.4[6][7][9] | Noncompetitive[6][7][9] |
| Phomopsin A | 2.8[6][7][9] | Noncompetitive[6][7][9] |
| Vinblastine | 6.6[6][7][9] | Competitive[6][7][9] |
| Maytansine | 3.1[6][7][9] | Competitive[6][7][9] |
| Rhizoxin | 12[6][7][9] | Competitive[6][7][9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with tubulin.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purify tubulin from bovine brain or other suitable sources using established protocols involving temperature-dependent assembly and disassembly cycles.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).
-
Compound Incubation: Add various concentrations of this compound or other test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiation of Polymerization: Initiate microtubule assembly by incubating the reaction mixtures at 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity over time using a spectrophotometer at 340 nm. The change in absorbance is proportional to the mass of microtubules formed.
-
Data Analysis: Determine the initial rate of polymerization and the extent of polymerization at steady state. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Radiolabeled Ligand Binding Assay
This assay is used to determine the affinity and binding site of a ligand to tubulin.
Protocol:
-
Radiolabeled Ligand: Use a radiolabeled ligand, such as [3H]vincristine, to monitor binding to the vinca alkaloid site.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor (e.g., this compound, vinblastine).
-
Incubation: Incubate the reaction mixtures to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the tubulin-bound radioligand from the free radioligand using a method such as gel filtration chromatography or a filter-binding assay.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled competitor concentration. For competitive inhibitors, this data can be used to calculate the Ki value. Lineweaver-Burk or Hanes-Woolf plots can be used to determine the mechanism of inhibition (competitive vs. noncompetitive).[9]
X-ray Crystallography
This technique provides high-resolution structural information about the binding of a ligand to its target protein.
Protocol:
-
Protein-Ligand Complex Formation: Prepare a stable complex of tubulin with the ligand of interest (e.g., a this compound analog). The use of a stathmin-like domain can facilitate the crystallization of the tubulin complex.[10]
-
Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the tubulin-ligand complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the three-dimensional structure of the complex using molecular replacement or other phasing methods.
-
Structural Analysis: Analyze the electron density maps to determine the precise binding mode of the ligand, including its interactions with specific amino acid residues of tubulin.
Signaling Pathways and Logical Relationships
The interaction of this compound with tubulin initiates a cascade of events that ultimately leads to cell death. The following diagrams illustrate these processes and the experimental logic used to investigate them.
Caption: Molecular mechanism of this compound action.
The diagram above illustrates that this compound binds to β-tubulin at a site distinct from the vinca alkaloid and exchangeable GTP sites.[3][6][7] This binding event allosterically inhibits ligand binding at the vinca site and GTP exchange, ultimately leading to the inhibition of microtubule polymerization, disruption of the mitotic spindle, and induction of apoptosis.[2][3][6][7]
Caption: Experimental workflow for characterizing this compound's interaction.
This workflow demonstrates the logical progression of experiments to elucidate the mechanism of action of this compound. Initial functional assays, such as the tubulin polymerization and radioligand binding assays, provide quantitative data on its inhibitory effects. Subsequent structural studies, like X-ray crystallography, offer a detailed visualization of the molecular interactions, leading to a comprehensive understanding of its binding and inhibitory mechanisms.
Conclusion
This compound's interaction with tubulin is a complex phenomenon characterized by its binding to a unique site that allosterically modulates the vinca alkaloid binding domain and the exchangeable GTP site. This noncompetitive inhibition of vinca alkaloid binding, coupled with potent inhibition of tubulin polymerization, underscores its powerful antimitotic activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on tubulin-targeting anticancer agents. A thorough understanding of the this compound binding site and its relationship with other key functional domains on tubulin is critical for the rational design of new, more effective, and less toxic microtubule inhibitors. The success of this compound derivatives in ADCs highlights the enduring importance of this class of compounds in oncology.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Trial of Dolastatin-10, a Novel Anti-Tubulin Agent, in Metastatic Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Clinical Trial Results of Dolastatin 10 and its Derivatives in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for Dolastatin 10 and its analogues in the treatment of solid tumors. It delves into the quantitative data from these trials, details the experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Concepts and Mechanism of Action
This compound is a potent antimitotic peptide originally isolated from the marine mollusk Dolabella auricularia.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division.[2][3] By binding to tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][5] This apoptotic induction is mediated, in part, through the phosphorylation of Bcl-2, an oncoprotein overexpressed in some cancers.[1][4][6]
While this compound itself showed promise in preclinical studies, its clinical development in solid tumors was hampered by a narrow therapeutic window.[7] However, its potent cytotoxicity led to the development of synthetic analogues, such as auristatins (e.g., monomethyl auristatin E - MMAE, and monomethyl auristatin F - MMAF) and soblidotin (TZT-1027).[8][9] These derivatives, often used as payloads in antibody-drug conjugates (ADCs), have demonstrated significant clinical activity.[9][10][11]
dot
Caption: Mechanism of Action of this compound and its Derivatives.
Early-Phase Clinical Trial Data for this compound
Phase I and II clinical trials of this compound as a single agent in patients with advanced solid tumors were conducted to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy.
A key Phase I study administered this compound as an intravenous bolus every 21 days.[3][12][13]
Table 1: Summary of Phase I Trial of this compound in Advanced Solid Tumors [3][12][13]
| Parameter | Value |
| Number of Patients | 30 |
| Dose Range | 65 to 455 µg/m² |
| Dose-Limiting Toxicity (DLT) | Granulocytopenia |
| Maximum Tolerated Dose (MTD) | Minimally pretreated: 400 µg/m²Heavily pretreated: 325 µg/m² |
| Common Adverse Events | Mild peripheral sensory neuropathy, local irritation at injection site |
| Pharmacokinetics (t½z) | ~320 minutes |
| Efficacy | No objective responses observed, stabilization of disease in some patients.[14] |
A Phase II trial evaluated this compound in patients with hormone-refractory metastatic prostate cancer.[5][15]
Table 2: Summary of Phase II Trial of this compound in Prostate Cancer [5][15]
| Parameter | Value |
| Number of Patients | 16 enrolled, 15 evaluable |
| Starting Dose | 400 µg/m² IV every 3 weeks |
| Dose Escalation | Permitted to 450 µg/m² |
| Major Toxicities | Grade 3/4 neutropenia (8 patients), Grade 3 neuropathy (1 patient) |
| Efficacy | No objective responses; 3 patients with stable disease |
Experimental Protocols
-
Study Design: Open-label, dose-escalation Phase I trial.[12]
-
Patient Population: Patients with advanced solid tumors.[12]
-
Treatment Administration: this compound administered as an intravenous bolus every 21 days.[12]
-
Dose Escalation: A modified Fibonacci dose escalation schema was used, with doses ranging from 65 to 455 µg/m².[12]
-
Endpoints:
-
Assessments: Toxicity was graded using standard criteria. Pharmacokinetic samples were collected during the first treatment cycle.[3][12]
dot
Caption: Generalized Workflow of a Phase I Dose-Escalation Trial.
-
Study Design: Phase II, single-arm, open-label trial.[5]
-
Patient Population: Patients with hormone-refractory metastatic prostate cancer.[5]
-
Treatment Administration: this compound at a starting dose of 400 µg/m² administered as an IV bolus every 3 weeks. Dose escalation to 450 µg/m² was permitted in the absence of significant toxicity after two cycles.[5]
-
Endpoints:
-
Primary: Objective response rate.
-
Secondary: Toxicity profile.
-
-
Assessments: Toxicity was evaluated every two weeks, and response was assessed at the end of every two cycles using standard criteria for solid tumors.[5]
This compound Derivatives in Clinical Development
The limitations of this compound as a standalone agent spurred the development of more targeted approaches, primarily through its synthetic analogues used in ADCs.
dot
Caption: Evolution of this compound-based Therapeutics.
Soblidotin is a synthetic derivative of this compound with a potent inhibitory effect on tubulin polymerization.[8][16] Phase I studies have been conducted to evaluate its safety and efficacy in patients with advanced solid tumors.
Table 3: Summary of Phase I Trials of Soblidotin (TZT-1027) [1][8][17][18]
| Trial Schedule | MTD | DLTs | Efficacy |
| Weekly for 3 weeks | 2.1 mg/m² | Neutropenia, myalgia, constipation | Partial response in one sarcoma patient.[8] |
| Days 1 and 8 of a 3-week cycle | 1.5 mg/m² (Japanese patients)2.4 mg/m² (European patients) | Neutropenia, pneumonia, constipation, neuropathy | Partial response in one esophageal cancer patient; minor responses in two non-small cell lung cancer patients.[1][17] |
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are highly potent synthetic analogues of this compound that are too toxic to be used as standalone chemotherapeutic agents.[9][19] However, they are effective payloads for ADCs, which deliver the cytotoxic agent directly to cancer cells via a monoclonal antibody targeting a tumor-specific antigen.[9][10][11]
Numerous ADCs utilizing auristatin payloads are in clinical development or have been approved for various solid tumors.[20][21] A recent Phase I/II study of zelenectide pevedotin, a Nectin-4-targeting bicycle drug conjugate with an MMAE payload, showed promising results in advanced solid tumors, particularly urothelial carcinoma.[22]
Table 4: Example of a Recent Auristatin-Payload ADC Trial (Zelenectide Pevedotin) [22]
| Parameter | Value |
| Patient Population | Advanced/metastatic solid tumors with Nectin-4 expression |
| Recommended Phase II Doses | 5.0 mg/m² once weekly7.5 mg/m² on days 1 and 8 of a 21-day cycle |
| Common Adverse Events | Peripheral neuropathy, neutropenia, skin reactions |
| Objective Response Rate (All Tumors) | 24% |
| Objective Response Rate (Urothelial Carcinoma) | 38% |
Conclusion and Future Directions
Early-phase clinical trials of this compound established its mechanism of action and defined its dose-limiting toxicities, but showed limited single-agent efficacy in solid tumors. The true potential of this class of compounds has been realized through the development of its synthetic derivatives, particularly the auristatins, which have become key payloads in the rapidly expanding field of antibody-drug conjugates. The targeted delivery of these highly potent agents has led to significant improvements in therapeutic index and clinical outcomes in various solid tumors. Future research will likely focus on optimizing ADC design, exploring novel auristatin analogues, and evaluating combination therapies to further enhance the efficacy of this important class of anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of this compound against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of TZT‐1027, a novel synthetic this compound derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 11. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I trial of dolastatin-10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel marine-derived anticancer agents: a phase I clinical, pharmacological, and pharmacodynamic study of this compound (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of dolastatin-10 in patients with hormone-refractory metastatic prostate adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of TZT-1027, a novel synthetic this compound derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I study of TZT-1027, a novel synthetic this compound derivative and inhibitor of tubulin polymerization, which was administered to patients with advanced solid tumors on days 1 and 8 in 3-week courses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I and pharmacokinetic study of the this compound analogue TZT-1027, given on days 1 and 8 of a 3-week cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes: Synthesis and Evaluation of Dolastatin 10 and its Analogues
While I cannot provide a step-by-step protocol that could be used to synthesize Dolastatin 10 and its analogues due to the highly potent and cytotoxic nature of these compounds and to ensure adherence to safety guidelines, I can provide detailed application notes and protocols for the evaluation of these compounds and an overview of the synthetic strategies as published in peer-reviewed scientific literature. This information is intended for researchers, scientists, and drug development professionals with the appropriate training and facilities.
Introduction
This compound is a potent antineoplastic pentapeptide originally isolated from the marine mollusk Dolabella auricularia.[1] It and its synthetic analogues, known as auristatins, exhibit extraordinary cytotoxicity at sub-nanomolar concentrations against a variety of cancer cell lines.[2][3] The primary mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][4][5] Due to high systemic toxicity observed in clinical trials, the focus has shifted to using dolastatin analogues as cytotoxic payloads in antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells.[2][6][7] This document provides an overview of the synthetic strategies for this compound, summarizes key biological data, and details protocols for its biological evaluation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | L1210 (Leukemia) | 0.03 | [8] |
| This compound | MCF7 (Breast Cancer) | 0.03 | [8] |
| This compound | HT-29 (Colon Cancer) | 0.06 | [8] |
| This compound | NCI-H69 (Small Cell Lung Cancer) | 0.059 | [9] |
| This compound | DU-145 (Prostate Cancer) | 0.5 | [5][9] |
| Dolastatinol | MDA MB 231 (Breast Cancer) | 5 (approx.) | |
| MMAF | MDA MB 231 (Breast Cancer) | 5 (approx.) | |
| Azide-modified analogue (P2 & P4) | Not Specified | 0.057 | [2][3] |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| This compound | 2.2 | [8] |
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its analogues on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA MB 231, BT474, SKBR3) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Dolastatinol, MMAF) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 96 hours). Include a vehicle control (e.g., 1% DMSO).[10]
-
XTT Reagent Addition: Prepare the XTT labeling and electron-coupling solution. Add the XTT solution to each well and incubate for a time sufficient to allow for color development (typically 4-24 hours).
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Calculate the IC50 values by plotting the normalized response against the logarithm of the inhibitor concentration using a suitable software package (e.g., GraphPad Prism) with a four-parameter variable slope model.[10]
2. Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the assembly of microtubules.
-
Assay Principle: The assay is based on the increase in light scattering that occurs as tubulin polymerizes into microtubules.
-
Procedure: A commercially available tubulin polymerization assay kit is typically used. The assay is performed in a 96-well plate format.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (often containing GTP), and the test compound at various concentrations.
-
Measurement: Monitor the change in absorbance (typically at 340 nm) over time at 37°C using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.
3. Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compound at a concentration known to be cytotoxic (e.g., 5 nM) for a defined period (e.g., 48 hours).[10]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[5][10]
Synthetic Strategy Overview
The total synthesis of this compound is a complex undertaking due to the presence of several unique and stereochemically rich amino acid residues.[8] The structure consists of four amino acids: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap), and a C-terminal amine, dolaphenine (Doe).[2][3]
A common and modular approach is a convergent synthesis , where different fragments of the pentapeptide are synthesized separately and then coupled together.[2] This is often preferred over a linear synthesis for complex peptides.
A typical convergent strategy involves the synthesis of two key fragments:
-
The P1-P3 fragment: This encompasses the N-terminal portion of the molecule, including dolavaline, valine, and dolaisoleuine.
-
The P4-P5 fragment: This comprises the dolaproine and dolaphenine residues.
These fragments are then coupled using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).[2][3]
The synthesis of the unique amino acid residues themselves requires multi-step asymmetric synthesis. For example, the synthesis of dolaproine can be achieved from (S)-proline.[11]
The development of analogues often focuses on modifying the N-terminal (P1) and C-terminal (P5) subunits, as these modifications are generally well-tolerated and can be used to attach linkers for ADC development or to modulate the compound's properties.[2][4]
Mandatory Visualizations
Caption: Convergent synthetic workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Linear and Macrocyclic this compound Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of human prostate cancer cells with this compound, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antitumor Activity of Novel this compound Analogs [jstage.jst.go.jp]
Application Notes and Protocols for the Conjugation of Dolastatin 10 Derivatives to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a potent pentapeptide isolated from the marine sea hare Dolabella auricularia, is a highly effective antimitotic agent that inhibits tubulin polymerization.[1][2][3] Its extreme cytotoxicity, however, limits its therapeutic use as a standalone systemic drug.[2][4] This challenge has been overcome by its application as a payload in Antibody-Drug Conjugates (ADCs), a powerful class of therapeutics that combines the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents.[1][5]
ADCs deliver these potent payloads directly to cancer cells, sparing healthy tissues and thus widening the therapeutic window.[6] While this compound itself can be used, its less toxic, synthetic derivatives, primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), have become the most common payloads in FDA-approved ADCs such as Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin), and Polivy® (Polatuzumab vedotin).[1][2][3][4]
This document provides detailed application notes and protocols for the conjugation of this compound derivatives to monoclonal antibodies, focusing on the most prevalent and effective chemical strategies.
Mechanism of Action of Dolastatin-Based ADCs
The therapeutic effect of a Dolastatin-based ADC is a multi-step process that relies on the precise targeting of the antibody and the potent cytotoxicity of the released payload.
Caption: Mechanism of action for a typical Dolastatin-derived ADC.
Conjugation Chemistries and Strategies
The success of an ADC is critically dependent on the choice of conjugation strategy, which involves the payload, the linker, and the site of attachment on the antibody.
Payloads: this compound Analogues
MMAE and MMAF are the most widely used synthetic analogues of this compound.[1] They function by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Linker Technologies
The linker tethers the cytotoxic payload to the mAb. Its design is crucial for the stability of the ADC in circulation and the efficient release of the drug within the target cell.
-
Protease-Cleavable Linkers: These are the most common linkers for auristatin-based ADCs. They typically contain a dipeptide sequence, such as valine-citrulline (Val-Cit or VC), which is stable in the bloodstream but is efficiently cleaved by lysosomal proteases (e.g., Cathepsin B) upon internalization into the tumor cell.[7] The MC-VC-PABC linker is a widely utilized example.[1]
-
Hydrophilic Linkers: To counteract the hydrophobicity of the dolastatin payload, which can lead to ADC aggregation, hydrophilic spacers like polyethylene glycol (PEG) are often incorporated into the linker design.[5][6][8] This has been shown to result in ADCs that are free from aggregation.[8][9]
Conjugation Sites
The two primary methods for conjugating drug-linkers to antibodies target the side chains of cysteine or lysine residues.
-
Cysteine-Based Conjugation: This is a site-specific method that involves the reduction of the antibody's interchain disulfide bonds to generate free thiol (-SH) groups.[10] These thiols then react with a maleimide functional group on the drug-linker to form a stable thioether bond.[11][] This approach allows for precise control over the drug-to-antibody ratio (DAR).
-
Lysine-Based Conjugation: This method targets the primary amine (-NH2) groups on the side chains of lysine residues.[13] With over 80 lysine residues on a typical IgG, this method often results in a heterogeneous mixture of ADC species with a broad DAR distribution.[13] The reaction is commonly achieved using N-hydroxysuccinimide (NHS) esters.[13][]
Caption: General workflow for cysteine-based ADC conjugation.
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of a this compound derivative (MMAE) to a monoclonal antibody via a cleavable Val-Cit linker and a maleimide functional group.
Protocol 1: Cysteine-Based Conjugation of mAb with Maleimide-VC-MMAE
This protocol describes the generation of an ADC by targeting native cysteine residues involved in interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Maleimide-functionalized drug-linker (e.g., MC-VC-PABC-MMAE).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Purification buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Ensure the buffer is free of any amine- or thiol-containing substances.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the antibody solution to achieve a final molar excess of ~2.0-2.5 equivalents per antibody. This selectively reduces the interchain disulfide bonds while leaving the intrachain bonds intact.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
-
Drug-Linker Preparation:
-
Just prior to conjugation, dissolve the maleimide-functionalized drug-linker (e.g., MC-VC-PABC-MMAE) in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution. A slight molar excess of the drug-linker relative to the available thiol groups is recommended (e.g., 1.2 equivalents per thiol).
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
To cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine in a 2-fold molar excess over the initial drug-linker amount.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by purifying the ADC.
-
Use Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) with a suitable buffer (e.g., PBS or a formulation buffer).
-
Concentrate the final ADC product to the desired concentration.
-
-
Storage:
-
Sterile-filter the final ADC solution through a 0.22 µm filter.
-
Store at 2-8°C or frozen at -80°C depending on the stability of the specific antibody.
-
Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The average Drug-to-Antibody Ratio (DAR) is a critical quality attribute that impacts the ADC's efficacy and safety.[15][16] It can be accurately measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[15][17]
Method: LC-MS Analysis of Reduced and Deglycosylated ADC
Materials:
-
Purified ADC sample.
-
Reducing agent (e.g., Dithiothreitol, DTT).
-
Deglycosylating enzyme (e.g., PNGase F).
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).
-
Reversed-phase column suitable for protein analysis (e.g., C4).
Procedure:
-
Sample Preparation:
-
To a known amount of ADC (e.g., 50 µg), add PNGase F to remove N-linked glycans, which simplifies the mass spectrum. Incubate according to the enzyme manufacturer's protocol.
-
Following deglycosylation, add DTT to a final concentration of 10-20 mM to completely reduce the antibody into its light chain (LC) and heavy chain (HC) fragments. Incubate at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Inject the reduced, deglycosylated sample onto the reversed-phase column.
-
Separate the LC and HC fragments using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the LC and HC peaks to determine their respective masses.
-
The LC will show peaks corresponding to the unmodified chain (LC) and the chain with one drug attached (LC-D1).
-
The HC will show peaks for the unmodified chain (HC), and chains with one (HC-D1), two (HC-D2), and three (HC-D3) drugs attached.
-
Calculate the relative abundance of each species (e.g., A_LC, A_LC-D1, A_HC, A_HC-D1, etc.) from the peak areas in the deconvoluted spectrum.
-
Calculate the average DAR using the following formula: DAR = [ (1 * A_LC-D1) + (1 * A_HC-D1) + (2 * A_HC-D2) + (3 * A_HC-D3) ] / [ (A_LC + A_LC-D1) + (A_HC + A_HC-D1 + A_HC-D2 + A_HC-D3) ] * 2
-
Data Presentation: Performance of this compound-Derived ADCs
Quantitative data from preclinical studies highlights the potency and efficacy of these conjugates.
Table 1: In Vitro Cytotoxicity of Dolastatin Analogues and ADCs
| Compound/ADC | Cell Line | Target | IC50 / EC50 (nM) | Reference |
| This compound | L1210 Leukemia | Tubulin | 0.03 | [6][18] |
| This compound | NCI-H69 Lung Cancer | Tubulin | 0.059 | [6][18] |
| AEST (this compound Analogue) | HeLa | Tubulin | 1 ± 0.2 | [1] |
| MMAE | HeLa | Tubulin | 3 ± 0.4 | [1] |
| Herceptin®-PEG6-Dol10 ADC | SK-BR-3 (HER2+) | HER2 | Potent Activity | [5][8] |
| Herceptin®-PEG8-Dol10 ADC | SK-BR-3 (HER2+) | HER2 | Highest Activity | [5][8] |
Table 2: In Vivo Efficacy of this compound-Derived ADCs
| ADC | Xenograft Model | Dose | Outcome | Reference |
| Herceptin®-PEG8-Dol10 | SKOV-3 Ovarian | 10 mg/kg | Effectively delayed tumor growth and prolonged survival. | [8] |
| Peptide-Linked mAb-VC-MMAE | Established Tumor Xenografts | Not Specified | Induced tumor regressions and cures with high therapeutic indices. | [7] |
Disclaimer: These protocols are intended as a guide and may require optimization for specific antibodies, linkers, and payloads.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convergent synthesis of hydrophilic monomethyl this compound based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of potent monoclonal antibody auristatin conjugates for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convergent synthesis of hydrophilic monomethyl this compound based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 13. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 15. lcms.cz [lcms.cz]
- 16. hpst.cz [hpst.cz]
- 17. agilent.com [agilent.com]
- 18. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) using Dolastatin 10 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a highly potent antimitotic agent.[1][2] Although its systemic toxicity limited its use as a standalone drug, its synthetic derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have emerged as some of the most successful payloads for ADCs.[1][2][3] These auristatin derivatives inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[3] This document provides detailed application notes and protocols for the development of ADCs utilizing this compound derivatives.
This compound Derivatives: MMAE and MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the most extensively used this compound derivatives in ADC development.[4] They are synthetic analogs that are 100- to 1000-fold more potent than doxorubicin.[3] The choice between MMAE and MMAF depends on the desired properties of the ADC. MMAF, with a charged C-terminal phenylalanine, has reduced cell permeability compared to the uncharged MMAE.[4][5] This can lead to lower "bystander" killing of adjacent antigen-negative cells and potentially a better safety profile.[5]
Linker Technology
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. It must be stable in systemic circulation but allow for the efficient release of the drug within the target cancer cell. For auristatin-based ADCs, a commonly used linker is the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker.[3][4] This linker is designed to be cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of cancer cells.[5]
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound and its derivatives, as well as representative ADCs, against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (nM) |
| This compound | L1210 leukemia | 0.03[6][7] |
| This compound | NCI-H69 small cell lung cancer | 0.059[6][7] |
| This compound | DU-145 prostate cancer | 0.5[6][7] |
| This compound | HT-29 colon cancer | 0.06[7] |
| This compound | MCF7 breast cancer | 0.03[7] |
| Auristatin E (AE) | HeLa cells | ~3 |
| Monomethylauristatin E (MMAE) | HeLa cells | 3 ± 0.4 |
| Monomethylauristatin F (MMAF) | HeLa cells | ~180 |
Table 2: In Vitro Cytotoxicity of ADCs with this compound Derivatives
| ADC | Target Antigen | Payload | Cell Line | IC50 (ng/mL) |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma | Potent activity |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Bladder cancer | Potent activity |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | B-cell lymphomas | Potent activity |
| Belantamab mafodotin (Blenrep®) | BCMA | MMAF | Multiple myeloma | Potent activity |
| Trastuzumab-PEG8-Dol10 | HER2 | This compound | SK-BR-3 (HER2+) | ~10 |
| Trastuzumab-PEG8-Dol10 | HER2 | This compound | MDA-MB-231 (HER2-) | Inactive |
Experimental Protocols
The following are generalized protocols for the key steps in the development of an ADC with a this compound derivative. Optimization will be required for specific antibodies and drug-linker complexes.
Protocol 1: Antibody Thiolation via Disulfide Bond Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
PBS, pH 7.4
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a calculated amount of TCEP stock solution to the mAb solution to achieve a final molar excess of TCEP to mAb (typically 2-5 fold).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Determine the concentration of the thiolated mAb using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's reagent (DTNB).
Protocol 2: Conjugation of Drug-Linker to Thiolated Antibody
This protocol describes the conjugation of a maleimide-containing drug-linker (e.g., mc-vc-PABC-MMAE) to the thiolated antibody.
Materials:
-
Thiolated mAb from Protocol 1
-
Maleimide-activated drug-linker (e.g., mc-vc-PABC-MMAE) dissolved in an organic solvent (e.g., DMSO)
-
PBS, pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Add the maleimide-activated drug-linker solution to the thiolated mAb solution with gentle stirring. A typical molar excess of drug-linker to mAb is 5-10 fold. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a molar excess of a quenching reagent (e.g., 5-fold molar excess of N-acetylcysteine over the drug-linker) and incubate for 30 minutes.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and determination of the drug-to-antibody ratio (DAR).
Materials:
-
Crude ADC solution from Protocol 2
-
Size-exclusion chromatography (SEC) system or protein A chromatography system
-
Hydrophobic interaction chromatography (HIC) system
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Purification: Purify the ADC from unconjugated drug-linker and other impurities using SEC or protein A chromatography.
-
DAR Determination (UV-Vis): a. Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for auristatins). b. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
DAR Determination (HIC): a. Analyze the purified ADC using HIC. The number of conjugated drugs affects the hydrophobicity of the ADC, leading to different retention times for species with different DARs. b. Calculate the average DAR by integrating the peak areas of the different ADC species.
-
Confirmation of Conjugation (Mass Spectrometry): a. Deglycosylate and reduce the ADC. b. Analyze the light and heavy chains by LC-MS to confirm the mass increase corresponding to the conjugated drug-linker.
Visualizations
Signaling Pathway of Auristatin-based ADCs
Caption: Mechanism of action for an auristatin-based ADC.
Experimental Workflow for ADC Preparation
Caption: General workflow for the preparation of an ADC.
Logical Relationship of ADC Components
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection and Quantification of Dolastatin 10 in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Dolastatin 10 is a potent antimitotic peptide originally isolated from the marine sea hare Dolabella auricularia.[1][2][3][4] It exhibits significant cytotoxic activity against a wide range of tumor cell lines by inhibiting tubulin polymerization.[5][6] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The remarkable potency of this compound has led to its use as a payload in antibody-drug conjugates (ADCs), such as the precursor for Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) used in several FDA-approved cancer therapies.[3][4][5]
Accurate and sensitive quantification of this compound in biological matrices like plasma is crucial for preclinical and clinical studies. These measurements are essential for determining the agent's pharmacokinetics, understanding its metabolism, and establishing a therapeutic window.[7][8] This document details three distinct methodologies for the detection and quantification of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Radioimmunoassay (RIA), and a cell-based Bioassay.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method offers high sensitivity and specificity for the quantification of this compound in human plasma.[7] It utilizes liquid chromatography to separate the analyte from other plasma components, followed by mass spectrometry for precise detection and quantification.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add Dolastatin 15 as an internal standard.[7]
-
Perform liquid-liquid extraction using n-butyl chloride.[7]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing this compound and the internal standard) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.[7]
-
Reconstitute the residue in 50 µL of the mobile phase.[7]
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system.
-
Column: C18 microbore column.[7]
-
Mobile Phase: A linear gradient of water and acetonitrile.[7]
-
Flow Rate: As optimized for the specific column.
-
Injection Volume: 10 µL.[7]
-
Run Time: Optimized to be under 5 minutes.[7]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and the internal standard.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Data Presentation
Table 1: Performance Characteristics of the HPLC-MS Method
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.005 - 50 ng/mL | [7] |
| Lower Limit of Quantitation (LLOQ) | 0.005 ng/mL | [7] |
| Accuracy (Relative Error) | ≤ 5% | [7] |
| Precision (Coefficient of Variation) | ≤ 10% | [7] |
| Absolute Recovery | 85 - 90% |[7] |
Visualization
Method 2: Radioimmunoassay (RIA)
A competitive radioimmunoassay has been developed for the quantification of this compound in plasma.[1] This method is based on the competition between unlabeled this compound (in the sample) and a fixed amount of radiolabeled this compound for binding to a limited amount of anti-Dolastatin 10 antibody.
Experimental Protocol
1. Reagent Preparation
-
Antibody: Rabbit antiserum raised against a this compound conjugate.[1]
-
Radiolabeled Analyte: Synthesized radiolabeled this compound (e.g., with ³H or ¹²⁵I).
-
Standard Curve: Prepare a series of known concentrations of unlabeled this compound.
2. Assay Procedure
-
Incubate the plasma sample (or standard) with the anti-Dolastatin 10 antibody and the radiolabeled this compound.
-
Allow the mixture to reach equilibrium.
-
Separate the antibody-bound fraction from the free fraction (e.g., using a secondary antibody or protein A/G beads).
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
3. Data Analysis
-
Construct a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Data Presentation
Table 2: Performance Characteristics of the RIA Method
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (in mouse plasma) | 5 ng/mL | [1] |
| Cross-reactivity with Dolastatin 15 | 65% |[1] |
Visualization
Method 3: L1210 Bioassay
This bioassay quantifies this compound based on its cytotoxic activity against the L1210 murine leukemia cell line.[2] The concentration of this compound in a sample is determined by measuring the extent to which it inhibits the growth of these cells.
Experimental Protocol
1. Cell Culture
-
Maintain L1210 cells in an appropriate culture medium.
-
Seed a known number of L1210 cells (e.g., 1.2 x 10⁵) into culture flasks.[2]
2. Sample and Standard Preparation
-
Prepare a standard curve using known concentrations of this compound.
-
Dilute patient plasma samples with cell culture medium to minimize the non-specific inhibitory effects of plasma on cell growth.[2] Dilutions can range from 1:2 to 1:200.[2]
3. Incubation
-
Add the prepared standards and diluted plasma samples to the flasks containing the L1210 cells.
-
Incubate all flasks for 48 hours under standard cell culture conditions.[2]
4. Cell Counting
-
After incubation, dilute an aliquot of the cell culture with an isotonic solution.
-
Determine the cell numbers using a Coulter counter.[2]
-
The degree of cell growth inhibition is proportional to the concentration of this compound.
5. Data Analysis
-
Create a standard curve by plotting cell growth inhibition against the known concentrations of this compound standards.
-
Calculate the concentration of this compound in the patient samples from the standard curve.
Data Presentation
Table 3: Performance Characteristics of the L1210 Bioassay
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range (in plasma) | 1.2 - 3.2 nM | [2] |
| Limit of Quantitation | 1.0 nM | [2] |
| Coefficient of Variation (Slopes) | 11.3% |[2] |
Visualization
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its potent cytotoxic effects by interacting with tubulin, a key protein in the formation of microtubules.[1] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[6]
References
- 1. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of dolastatin-10 using HPLC/electrospray ionization mass spectrometry: application in a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Note and Protocols for Cell-Based Assays to Study Dolastatin 10's Effect on Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolastatin 10 is a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia.[1][2] It is a pentapeptide that exhibits powerful cytotoxic effects against a wide range of cancer cell lines at subnanomolar concentrations.[3][4] The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1][5][6] By binding to tubulin, this compound disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3][4] This interference with microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][3][7][8]
This application note provides detailed protocols for cell-based assays to investigate the effects of this compound on cell cycle progression. The primary technique described is flow cytometry analysis of propidium iodide (PI) stained cells, a robust method for quantifying the distribution of cells in different phases of the cell cycle.[9][10] These protocols are designed to be adaptable for various cancer cell lines and will be valuable for researchers studying the antiproliferative effects of this compound and its analogues.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for assessing its impact on the cell cycle.
Caption: this compound signaling pathway leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.
Materials and Methods
Materials
-
Cancer cell line (e.g., DU-145, MDA-MB-231, NCI-H69)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment
-
Culture the selected cancer cell line in T-25 or T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 1-5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).
Cell Harvesting and Fixation
-
After the incubation period, collect the culture medium (containing floating, potentially apoptotic cells) from each well.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound on the cell cycle distribution.
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (0.1 nM) | 58.9 ± 2.8 | 18.1 ± 2.2 | 23.0 ± 2.6 |
| This compound (1 nM) | 45.3 ± 3.5 | 12.7 ± 1.9 | 42.0 ± 4.1 |
| This compound (10 nM) | 20.1 ± 2.1 | 5.4 ± 1.0 | 74.5 ± 5.3 |
| This compound (100 nM) | 10.5 ± 1.5 | 2.1 ± 0.8 | 87.4 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Results and Discussion
The results from the cell cycle analysis are expected to show a dose-dependent increase in the percentage of cells in the G2/M phase following treatment with this compound.[1][7] This accumulation of cells in the G2/M phase is a direct consequence of this compound's inhibitory effect on tubulin polymerization, which prevents the formation of a functional mitotic spindle and thus halts cell division.[3][4]
Conversely, a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases should be observed. This shift in cell population distribution provides strong evidence for the antimitotic activity of this compound. The data can be used to determine the effective concentration range of this compound for inducing cell cycle arrest in the specific cancer cell line being studied.
Further investigations could include immunoblot analysis for key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1) and apoptosis markers (e.g., cleaved PARP, Caspase-3) to further elucidate the molecular mechanisms underlying this compound's effects. Additionally, immunofluorescence microscopy can be used to visualize the disruption of the microtubule network within the treated cells.
Conclusion
The cell-based assays and protocols described in this application note provide a comprehensive framework for investigating the effects of this compound on cell cycle progression. By employing flow cytometry with propidium iodide staining, researchers can effectively quantify the G2/M phase arrest induced by this potent antimitotic agent. These methods are fundamental for the preclinical evaluation of this compound and its derivatives in the context of cancer drug discovery and development.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Treatment of human prostate cancer cells with this compound, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
application of Dolastatin 10 in treating specific cancer types like lymphoma or leukemia
Introduction
Dolastatin 10, a potent antimitotic peptide originally isolated from the marine sea hare Dolabella auricularia, has demonstrated significant potential in the treatment of various cancers, including hematological malignancies such as lymphoma and leukemia.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] This document provides detailed application notes, experimental protocols, and a summary of key data regarding the use of this compound in lymphoma and leukemia research and development.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting the microtubule network of cancer cells. As a potent inhibitor of tubulin polymerization, it disrupts the formation of the mitotic spindle, a critical structure for cell division.[2][3] This interference leads to an arrest of the cell cycle in the G2/M phase.[4][5]
Furthermore, this compound has been shown to induce apoptosis in various cancer cell lines.[6][7] A key aspect of this process involves the modulation of oncoproteins. Specifically, this compound can down-regulate the anti-apoptotic protein Bcl-2.[6][8] In some human lymphoma cell lines, treatment with this compound leads to the abolition of Bcl-2 expression without significantly altering c-myc expression.[6] This shift in the balance between pro- and anti-apoptotic proteins is a crucial step in initiating programmed cell death.
Signaling Pathways
The induction of apoptosis by this compound involves the modulation of key signaling pathways that control cell survival and death. The downregulation of Bcl-2 is a central event, which in turn can activate the apoptotic cascade.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on human non‐Hodgkin's lymphoma cell lines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dolastatin 10 and its Derivatives as Payloads in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10 is a potent, naturally occurring pentapeptide originally isolated from the marine sea hare Dolabella auricularia.[1][2] It exhibits powerful antineoplastic activity by inhibiting microtubule assembly, a critical process for cell division.[3][4] While its high cytotoxicity makes it an effective anti-cancer agent, this same potency leads to significant systemic toxicity, which has limited its use as a standalone chemotherapeutic agent in clinical trials.[5][6][7]
This limitation paved the way for its innovative use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). By attaching synthetic derivatives of this compound, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), to a monoclonal antibody (mAb) that targets a tumor-specific antigen, the cytotoxic agent can be delivered directly to cancer cells, minimizing exposure to healthy tissues.[5][] This targeted approach enhances the therapeutic window, leveraging the nanomolar potency of the payload while reducing systemic side effects.[7] Several FDA-approved ADCs, including Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), and Enfortumab vedotin (Padcev®), successfully utilize this compound derivatives, underscoring the importance of this payload class in modern oncology.[5][6][9]
These application notes provide an overview of the mechanism of action of this compound and its derivatives and offer detailed protocols for evaluating the efficacy of ADCs using these payloads.
Mechanism of Action
This compound and its synthetic analogs, the auristatins, are highly potent anti-mitotic agents.[10][11] Their primary mechanism involves the inhibition of tubulin polymerization.
-
Tubulin Binding : this compound binds to the vinca domain on β-tubulin, interfering with the assembly of tubulin dimers into microtubules.[1][12] This disruption of microtubule dynamics is critical for several cellular functions.
-
Mitotic Arrest : The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to cell cycle arrest in the G2/M phase.[2][5]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][13] In some cell lines, this is mediated through the phosphorylation and downregulation of the anti-apoptotic protein Bcl-2.[1][3]
Caption: Mechanism of this compound/MMAE leading to apoptosis.
As a payload in an ADC, the derivative (e.g., MMAE) is linked to the antibody via a cleavable linker. The general workflow for an MMAE-based ADC is as follows:
-
Circulation & Targeting : The ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a tumor cell.
-
Internalization : The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Payload Release : The complex is trafficked to the lysosome, where acidic conditions and enzymes like cathepsin B cleave the linker, releasing the active MMAE payload into the cytoplasm.[][10]
-
Cytotoxic Effect : The released MMAE exerts its anti-mitotic effect as described above.
Caption: Cellular processing of an MMAE-based ADC.
Quantitative Data Summary
The extreme potency of this compound and its derivatives is evident from their low nanomolar and picomolar IC50 values across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | L1210 | Murine Leukemia | 0.03 nM | [14] |
| This compound | NCI-H69 | Small Cell Lung Cancer | 0.059 nM | [14] |
| This compound | NCI-H82 | Small Cell Lung Cancer | 0.032 nM | [14] |
| This compound | DU-145 | Human Prostate Cancer | 0.5 nM | [2][14] |
| This compound | MCF-7 | Breast Cancer | 0.036 µg/mL | [5] |
| MMAE | HeLa | Cervical Cancer | 3 ± 0.4 nM | [5] |
| AEST (this compound analog) | HeLa | Cervical Cancer | 1 ± 0.2 nM |[5] |
Table 2: Summary of Phase I/II Clinical Trial Data for this compound (as a single agent)
| Trial Phase | Dose Range | Recommended Phase II Dose | Dose-Limiting Toxicity | Indication | Reference |
|---|---|---|---|---|---|
| Phase I | 65 to 455 µg/m² | 400 µg/m² (minimally pretreated) | Granulocytopenia | Advanced Solid Tumors | [4][15] |
| Phase I | Up to 300 µg/m² | 325 µg/m² (heavily pretreated) | Granulocytopenia | Advanced Solid Tumors | [1][15] |
| Phase II | 400 µg/m² | N/A | Neutropenia | Hormone-Refractory Prostate Cancer | [13] |
| Phase II | 400 µg/m² | N/A | Neutropenia | Metastatic Melanoma |[16] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/WST-1 Assay)
This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Caption: Key steps for determining ADC cytotoxicity in vitro.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound-based ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT assay
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and microplate reader
Methodology:
-
Cell Seeding : Harvest cells and perform a cell count. Seed cells into a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.[17]
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
ADC Treatment : Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Assay Incubation : Incubate the plate for a period appropriate for the payload's mechanism. For tubulin inhibitors like MMAE, a 72 or 96-hour incubation is recommended to allow for cells to enter mitosis.[17]
-
Viability Reagent Addition :
-
For MTT Assay : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Incubate in the dark overnight.[17]
-
For WST-1 Assay : Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition : Measure the absorbance at 570 nm for the MTT assay or 450 nm for the WST-1 assay using a microplate reader.
-
Data Analysis :
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability) = (Abs_treated / Abs_untreated) * 100.
-
Plot the % Viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Bystander Effect Assessment (Co-Culture Method)
This protocol assesses the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from a targeted antigen-positive cell.[18][19]
Caption: Co-culture method to quantify ADC bystander killing.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP).
-
96-well black-walled, clear-bottom plates
-
ADC and controls
-
High-content imager or fluorescence microscope with automated cell counting capabilities
Methodology:
-
Cell Preparation : Prepare suspensions of the Ag+ cell line and the fluorescently labeled Ag- cell line.
-
Co-culture Seeding : Seed a mixture of Ag+ and Ag- cells into 96-well plates. Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 3:1, 1:1) while keeping the total cell number constant. Include control wells with a monoculture of Ag- cells.
-
ADC Treatment : After overnight incubation, treat the cells with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells (e.g., >IC90 for Ag+ cells and
18] -
Incubation : Incubate the plate for 96 hours or another appropriate duration to allow for payload release and diffusion.[20]
-
Imaging and Quantification :
-
Use an automated fluorescence imager to capture images of the GFP-expressing Ag- cells in each well.
-
Use image analysis software to count the number of viable fluorescent cells.
-
-
Data Analysis :
-
Calculate the viability of the Ag- cells in the co-culture wells relative to the untreated co-culture control.
-
Compare the viability of Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in the ADC-treated monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[21]
-
Protocol 3: In Vivo Efficacy Evaluation in Xenograft Models
This protocol evaluates the anti-tumor activity of a this compound-based ADC in a mouse model bearing human tumor xenografts.[22][23]
Caption: Standard workflow for assessing ADC efficacy in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Balb/c nude)
-
Antigen-positive human tumor cell line
-
Matrigel (optional, for enhancing tumor take-rate)
-
ADC, unconjugated mAb, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Tumor Implantation : Subcutaneously implant 1-10 million tumor cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.
-
Tumor Growth and Grouping : Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group). Groups should include:
-
Vehicle Control
-
Unconjugated mAb
-
ADC at various dose levels
-
-
Treatment Administration : Administer the treatments as per the study design (e.g., intravenously via the tail vein, once weekly for 3-4 weeks).
-
Monitoring :
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Measure mouse body weight at the same frequency to monitor for toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Study Endpoint : The study is typically terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³) or after a set period.
-
Data Analysis :
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Analyze body weight data to assess the tolerability of the treatments.
-
Conclusion
This compound and its derivatives, particularly MMAE and MMAF, are among the most successful payloads for targeted cancer therapy via ADCs.[5][6] Their potent anti-mitotic mechanism of action, combined with the specificity of antibody targeting, has created a powerful class of therapeutics. The protocols outlined in these notes provide a robust framework for researchers to evaluate the cytotoxicity, bystander effect, and in vivo efficacy of novel ADCs utilizing these payloads, facilitating the development of the next generation of targeted cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment of human prostate cancer cells with this compound, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. adcreview.com [adcreview.com]
- 12. adcreview.com [adcreview.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Dolastatin-10 in metastatic melanoma: a phase II and pharmokinetic trial of the California Cancer Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Dolastatin 10 Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dolastatin 10 is a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia. It functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] Despite its promising preclinical activity, the development of drug resistance remains a significant hurdle in its therapeutic application. Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it, such as combination therapies or novel analogs.
These application notes provide a comprehensive experimental framework to generate this compound-resistant cancer cell lines and to elucidate the potential mechanisms of resistance using a combination of cell-based assays and multi-omics approaches.
Section 1: Generation of this compound-Resistant Cell Lines
A fundamental step in studying drug resistance is the development of resistant cell line models. The most common method is the gradual dose escalation approach.[4][5][6]
Protocol 1: Establishing this compound-Resistant Cell Lines
-
Initial Cell Seeding and IC50 Determination:
-
Select a cancer cell line of interest (e.g., a human breast cancer line like MCF-7 or a leukemia line like U-937).
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Continuous Exposure with Dose Escalation:
-
Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, allow the cells to stabilize and resume normal growth before the next dose escalation. This process can take several months.[4][5]
-
It is advisable to cryopreserve cells at each stage of resistance development.
-
-
Confirmation of Resistance:
-
Periodically, and upon reaching a significantly higher tolerance level (e.g., 10-fold or higher IC50 compared to parental cells), perform a dose-response assay to determine the new IC50 of the resistant cell population.
-
The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).
-
-
Stability of the Resistant Phenotype:
-
To assess the stability of the resistant phenotype, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.
-
Section 2: Characterization of the Resistant Phenotype
Once a resistant cell line is established, a series of experiments should be performed to characterize the nature of the resistance.
Protocol 2: Cell Proliferation and Viability Assays
-
Objective: To quantify the degree of resistance to this compound.
-
Methodology:
-
Seed both parental and resistant cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.
-
Plot the dose-response curves and calculate the IC50 values for both cell lines.
-
Protocol 3: Apoptosis and Cell Cycle Analysis
-
Objective: To determine if the resistant cells have an altered apoptotic response or cell cycle distribution upon this compound treatment.
-
Methodology:
-
Treat parental and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 24, 48 hours).
-
For Apoptosis: Harvest cells and stain with Annexin V and Propidium Iodide (PI). Analyze by flow cytometry.
-
For Cell Cycle: Harvest cells, fix in ethanol, and stain with PI containing RNase. Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. This compound is known to cause G2/M arrest.[2]
-
Data Presentation: Phenotypic Characterization
| Parameter | Parental Cell Line | This compound-Resistant Cell Line |
| This compound IC50 (nM) | e.g., 1.5 nM | e.g., 50 nM |
| Resistance Index (RI) | 1 | e.g., 33.3 |
| Apoptosis (% Annexin V+ cells after 48h treatment) | e.g., 60% | e.g., 15% |
| G2/M Arrest (% cells in G2/M after 24h treatment) | e.g., 75% | e.g., 30% |
Section 3: Investigating Molecular Mechanisms of Resistance
This section focuses on identifying the molecular changes that confer resistance to this compound.
Alterations in the Drug Target: Tubulin
Protocol 4: In Vitro Tubulin Polymerization Assay
-
Objective: To assess whether resistance is due to alterations in the ability of this compound to inhibit tubulin polymerization.
-
Methodology:
-
This assay is typically performed using a kit containing purified tubulin.[7][8]
-
Reconstitute purified tubulin in a suitable buffer containing GTP.
-
Aliquot the tubulin solution into a 96-well plate.
-
Add this compound, a known tubulin polymerization inhibitor (e.g., nocodazole) as a negative control, a known stabilizer (e.g., paclitaxel) as a positive control, and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a plate reader capable of measuring absorbance at 340 nm or fluorescence, depending on the kit.[9][10][11]
-
Monitor the change in absorbance or fluorescence over time (e.g., 60 minutes). Inhibition of polymerization will result in a lower signal.
-
Increased Drug Efflux
A well-documented mechanism of resistance to this compound involves the overexpression of P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter that actively pumps drugs out of the cell.[12][13]
Protocol 5: P-glycoprotein Activity and Expression
-
Objective: To determine if increased P-gp-mediated drug efflux contributes to resistance.
-
Methodology:
-
P-gp Activity (Rhodamine 123 Efflux Assay):
-
Incubate parental and resistant cells with the P-gp substrate Rhodamine 123.
-
In parallel, treat a set of cells with a P-gp inhibitor (e.g., Verapamil) before and during Rhodamine 123 incubation.
-
Wash the cells and measure the intracellular fluorescence by flow cytometry. Reduced accumulation of Rhodamine 123 in resistant cells, which is reversible by a P-gp inhibitor, indicates increased P-gp activity.
-
-
P-gp Expression (Western Blotting):
-
Lyse parental and resistant cells and quantify total protein.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for P-gp (MDR1).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Presentation: Drug Efflux Analysis
| Parameter | Parental Cell Line | This compound-Resistant Cell Line |
| Rhodamine 123 Accumulation (MFI) | e.g., 5000 | e.g., 1500 |
| Rhodamine 123 Accumulation with Verapamil (MFI) | e.g., 5200 | e.g., 4800 |
| P-gp (MDR1) Protein Expression (Relative Units) | 1.0 | e.g., 8.5 |
Global Profiling of Molecular Changes
To discover novel resistance mechanisms, unbiased, high-throughput approaches are essential.
Protocol 6: Transcriptomic Analysis by RNA Sequencing (RNA-Seq)
-
Objective: To identify differentially expressed genes and pathways in resistant cells compared to parental cells.
-
Methodology:
-
Culture parental and resistant cells in the presence and absence of this compound.
-
Isolate high-quality total RNA from each condition (in biological triplicate).
-
Perform library preparation and next-generation sequencing (RNA-Seq).
-
Align reads to the reference genome and perform differential gene expression analysis.
-
Use bioinformatics tools for pathway analysis (e.g., GO, KEGG) to identify enriched biological processes and signaling pathways in the resistant cells. RNA-Seq can be instrumental in identifying genes involved in drug resistance.[14][15][16]
-
Protocol 7: Proteomic Analysis by Mass Spectrometry
-
Objective: To identify changes in protein expression and post-translational modifications that may contribute to resistance.
-
Methodology:
-
Prepare protein lysates from parental and resistant cells.
-
Perform quantitative proteomic analysis using techniques such as label-free quantification (LFQ) or tandem mass tagging (TMT) coupled with liquid chromatography-mass spectrometry (LC-MS/MS).[17][18]
-
Analyze the data to identify differentially expressed proteins.
-
Integrate proteomic data with transcriptomic data for a more comprehensive understanding of the resistance mechanisms. Proteomics is a powerful tool for discovering novel resistance mechanisms.[19]
-
Section 4: Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: A flowchart of the experimental design for studying this compound resistance.
Known this compound Signaling and Resistance Pathway
Caption: this compound mechanism of action and a key resistance pathway.
Potential Resistance Mechanisms Discovery Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment of human prostate cancer cells with this compound, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of P-glycoprotein in this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Growing Importance of RNA Sequencing in Drug Discovery [pharma-industry-review.com]
- 15. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 16. biostate.ai [biostate.ai]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Dolastatin 10 Analogues
Introduction
Dolastatin 10, a potent antineoplastic pentapeptide originally isolated from the marine sea hare Dolabella auricularia, is a powerful inhibitor of tubulin polymerization.[1][2] Its remarkable cytotoxicity against a wide range of cancer cell lines, with activity in the subnanomolar range, has established it as a significant lead compound in anticancer drug development.[1][3] However, challenges related to its natural supply and the desire to improve its pharmacological properties have driven extensive research into the synthesis of its analogues.[1] Solid-phase peptide synthesis (SPPS) has emerged as the preferred method for producing these complex molecules, offering a streamlined and efficient alternative to solution-phase synthesis.[1][4] This methodology allows for the systematic modification of the peptide backbone and side chains, facilitating the exploration of structure-activity relationships (SAR) and the development of novel analogues with enhanced potency and drug-like properties.[5][6] Many of these synthetic analogues, often termed "auristatins," have become crucial components as payloads in antibody-drug conjugates (ADCs).[3][6]
This document provides a detailed protocol for the solid-phase synthesis of this compound analogues using Fmoc chemistry, along with data on the biological activity of representative compounds.
General Principles of Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound analogues on a solid support follows the general principles of Fmoc-based SPPS. The process begins with the covalent attachment of the C-terminal amino acid to an insoluble polymeric resin.[7] The peptide chain is then elongated in the C- to N-terminal direction through a series of repeated cycles, each consisting of two key steps:
-
Fmoc Deprotection: The removal of the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Coupling: The activation and coupling of the carboxyl group of the next N-terminally Fmoc-protected amino acid to the newly liberated N-terminus of the resin-bound peptide.
Excess reagents and by-products are removed by simple filtration and washing of the resin at each step.[7] This iterative process is continued until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed simultaneously.[1][7]
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is commonly used as it allows for the cleavage of the peptide under mild acidic conditions, which can be beneficial for preserving sensitive functionalities.[1][4]
-
Amino Acids: Fmoc-protected amino acids, including the unique residues found in this compound such as Dolavaline (Dov), Dolaisoleuine (Dil), and Dolaproine (Dap), are required. Standard amino acids like Valine are also used.[8]
-
Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is an effective coupling reagent for these complex peptides.[1]
-
Base: N,N-Diisopropylethylamine (DIEA) is used as a base during the coupling steps.[1]
-
Deprotection Reagent: A 20% solution of piperidine in N,N-Dimethylformamide (DMF) is used for the removal of the Fmoc group.[1]
-
Cleavage Cocktail: A solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and dichloromethane (DCM) (e.g., 2.5:2.5:95 v/v/v) is used for the final cleavage from the resin.[1]
-
Solvents: High-purity DMF, DCM, and acetonitrile (ACN) are required.[1]
Protocol 1: Solid-Phase Synthesis of a Linear this compound Analogue
This protocol outlines the manual synthesis of a representative linear this compound analogue on 2-chlorotrityl chloride resin using the Fmoc/tBu strategy.
1. Resin Loading (Attachment of the C-terminal residue)
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and add a solution of the first Fmoc-protected amino acid (or C-terminal unit, e.g., a dolaphenine analogue) (1.5 equivalents) and DIEA (3.0 equivalents) in DCM.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted sites on the resin, add a small amount of methanol and agitate for an additional 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM, then dry under vacuum. The loading efficiency can be determined spectrophotometrically after Fmoc cleavage from a small, weighed amount of resin.
2. Peptide Chain Elongation (Iterative SPPS Cycle)
This cycle is repeated for each amino acid in the sequence.
-
Step 2a: Fmoc Deprotection
-
Swell the resin in DMF for 20 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.[1]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Step 2b: Amino Acid Coupling
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (2.5 equivalents) with HATU (2.5 equivalents) and DIEA (5.0 equivalents) in DMF for 5-10 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1.5-2 hours.[1]
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating free amines), the coupling step should be repeated.[1]
-
After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
3. Cleavage and Global Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cold (0 °C) cleavage cocktail of TFA/TIS/DCM (2.5:2.5:95) to the resin.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Evaporate the solvent from the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
4. Purification and Characterization
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8]
-
Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[8][9]
Data Presentation
Table 1: Cytotoxicity of Selected this compound Analogues
The following table summarizes the in vitro cytotoxic activity of several synthetic this compound analogues against various human cancer cell lines.
| Analogue ID | Modification | Cancer Cell Line | Cytotoxicity (GI₅₀ or IC₅₀) | Reference |
| This compound | Natural Product | HT-29 (Colon) | 0.06 nM | [10] |
| MCF7 (Breast) | 0.03 nM | [10] | ||
| L1210 (Leukemia) | 0.03 nM | [10] | ||
| DU-145 (Prostate) | 0.5 nM | [2] | ||
| Analogue 41 | Azide groups on Val and Dap subunits, Doe replaced by phenylalanine | - | 0.057 nM | [10] |
| Analogue 13a | Azide on P4 (Dap) subunit | - | - | [9] |
| Analogue with P2 & P4 azide | Azide groups on both P2 and P4 subunits | - | 0.057 nM | [9] |
| PF-06380101 (62) | α,α-disubstituted amino acid at Dov position | - | - | [10] |
| Auristatin PE | Dolaphenine (Doe) unit replaced with phenethylamine | - | Comparable to this compound | [11] |
| DA-1 | Methyleneamine at position 4 of the C-terminal thiazole ring | PC-3 (Prostate) | 0.2 ± 0.1 nM | [12] |
GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.
Table 2: Synthesis Yields of this compound Analogues
| Analogue ID | Synthesis Method | Overall Yield | Reference |
| Dolastatinol | SPPS on 2-Cl-Trt resin with a self-immolative linker | 26% | [1] |
| Dolastatinol Monosuccinate (1) | SPPS on 2-Cl-Trt resin | 46% | [1] |
| Analogue 11 | Solution-phase coupling | 41% | [8] |
Visualizations
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for the solid-phase synthesis of this compound analogues.
Diagram 2: Mechanism of Action of this compound Analogues
Caption: Signaling pathway for this compound-induced apoptosis.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antitumor Activity of Novel this compound Analogs [jstage.jst.go.jp]
- 6. Synthesis and Evaluation of this compound Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Linear and Macrocyclic this compound Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 11. Antineoplastic agents 337. Synthesis of this compound structural modifications [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer properties of novel this compound analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dolastatin 10 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dolastatin 10 and its derivatives in cancer cell lines.
Section 1: Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides a logical workflow for diagnosing and overcoming resistance.
Issue 1: Reduced Cytotoxicity or High IC50 Value of this compound in a Cancer Cell Line
If you observe a higher than expected IC50 value or a decrease in the cytotoxic effect of this compound over time, it may indicate the development of resistance. The primary and most well-documented mechanism of resistance to this compound is the overexpression of P-glycoprotein (P-gp), a drug efflux pump encoded by the mdr1 gene.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound resistance.
Issue 2: Inconsistent Results with P-gp Inhibitors
If co-treatment with a P-gp inhibitor like verapamil yields inconsistent or no reversal of resistance, consider the following:
-
Concentration of the Inhibitor: The effect of verapamil is concentration-dependent. Ensure you are using an effective concentration (e.g., typically in the micromolar range) that is not toxic to the cells on its own.
-
Stereospecificity of Verapamil: The resistance-modifying activity of verapamil is not stereospecific; both D- and L-isomers are effective.[4]
-
Alternative Resistance Mechanisms: If P-gp inhibition does not restore sensitivity, it is crucial to investigate other potential resistance mechanisms.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The most common mechanism of resistance to this compound is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2][3] P-gp is a transmembrane efflux pump that actively removes this compound from the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.
Q2: How can I determine if my cancer cell line is resistant to this compound due to P-gp overexpression?
A2: You can assess P-gp overexpression and function through several methods:
-
Western Blot or Flow Cytometry: To quantify the protein expression level of P-gp.
-
qRT-PCR: To measure the mRNA levels of the mdr1 gene.
-
Functional Assays: Using fluorescent P-gp substrates like Rhodamine 123. Resistant cells will show lower intracellular fluorescence due to active efflux, which can be reversed by a P-gp inhibitor.
-
Photoaffinity Labeling: This technique can demonstrate the direct interaction of this compound with P-gp.[1][3]
Q3: Are there other known mechanisms of resistance to this compound and its derivatives?
A3: Yes, while P-gp is the most common, other mechanisms have been reported for microtubule-targeting agents and could play a role:
-
Tubulin Mutations: Alterations in the α- or β-tubulin subunits can affect the binding of this compound to its target, thereby reducing its efficacy.[1][2][5][6]
-
Changes in Tubulin Isotype Expression: Different tubulin isotypes may have varying affinities for this compound.[6]
-
Dysregulation of Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as Bcl-2, can make cells less susceptible to drug-induced apoptosis.
Q4: What are some strategies to overcome this compound resistance?
A4: Several strategies can be employed:
-
P-gp Inhibitors: Co-administration of P-gp inhibitors like verapamil can restore sensitivity to this compound in resistant cells.[1][3]
-
Combination Therapies: Using this compound or its derivatives in combination with other chemotherapeutic agents that have different mechanisms of action can be effective. Synergistic effects have been observed when combining auristatin-based ADCs with inhibitors of the PI3K-AKT-mTOR pathway.
-
Antibody-Drug Conjugates (ADCs): this compound derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are used as payloads in ADCs. This approach increases the targeted delivery of the cytotoxic agent to tumor cells, potentially overcoming resistance mechanisms and reducing systemic toxicity.
-
Novel Analogs: The development of new this compound analogs may circumvent existing resistance mechanisms.
Section 3: Data Presentation
The following table provides representative data on the effect of P-gp-mediated resistance on the cytotoxicity of this compound and its reversal by verapamil.
| Cell Line | P-gp Expression | Treatment | IC50 (nM) | Fold Resistance |
| Murine Leukemia (Sensitive) | Low | This compound | 0.5 | 1 |
| Murine Leukemia (Resistant) | High | This compound | 50 | 100 |
| Murine Leukemia (Resistant) | High | This compound + Verapamil (6.6 µM) | 2.5 | 5 |
| Human Leukemia U-937 (Sensitive) | Low | This compound | 1.2 | 1 |
| Human Leukemia U-937 (Resistant) | High | This compound | 60 | 50 |
| Human Leukemia U-937 (Resistant) | High | This compound + Verapamil (6.6 µM) | 3.0 | 2.5 |
Note: The IC50 and fold resistance values are representative and compiled from qualitative descriptions in the literature to illustrate the typical magnitude of P-gp-mediated resistance and its reversal.
Section 4: Experimental Protocols
Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (and verapamil if testing for resistance reversal)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. If testing for resistance reversal, prepare a parallel set of dilutions containing a fixed concentration of verapamil.
-
Remove the medium from the wells and add 100 µL of the drug dilutions (or medium with verapamil for controls).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer.
Photoaffinity Labeling of P-glycoprotein
This protocol provides a general workflow for demonstrating the interaction between a ligand (e.g., a photo-reactive derivative of this compound) and P-gp.
Materials:
-
Membrane vesicles from P-gp overexpressing cells
-
Photo-reactive this compound analog
-
UV irradiation source (e.g., 365 nm)
-
SDS-PAGE reagents
-
Autoradiography or western blotting equipment
Procedure:
-
Incubate the P-gp containing membrane vesicles with the photo-reactive this compound analog in the dark.
-
For competition experiments, include an excess of non-labeled this compound or a known P-gp substrate.
-
Irradiate the samples with UV light to induce covalent cross-linking.
-
Quench any unreacted photo-reactive groups.
-
Separate the proteins by SDS-PAGE.
-
Detect the labeled P-gp by autoradiography (if the probe is radiolabeled) or by western blotting using an antibody against a tag on the probe. A decrease in labeling in the presence of a competitor indicates specific binding.
Section 5: Signaling Pathways and Diagrams
P-glycoprotein (P-gp) Mediated Efflux of this compound
Caption: P-gp mediated efflux of this compound from a cancer cell.
Signaling Pathways Regulating mdr1 (P-gp) Gene Expression
Overexpression of P-gp can be driven by the activation of various signaling pathways that promote the transcription of the mdr1 gene.
Caption: Signaling pathways involved in the regulation of P-gp expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of ADC-Based Combination Therapies | Biopharma PEG [biochempeg.com]
- 6. cancer cells ic50: Topics by Science.gov [science.gov]
strategies to reduce the neurotoxicity of Dolastatin 10 in clinical use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the neurotoxic effects of Dolastatin 10 and its derivatives in clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary neurotoxicity associated with this compound?
A1: The primary and most frequently reported neurotoxicity of this compound in clinical trials is peripheral sensory neuropathy.[1][2][3] This is a common side effect for drugs that, like this compound, are microtubule-targeting agents.[4]
Q2: What is the underlying mechanism of this compound-induced neurotoxicity?
A2: this compound is a potent inhibitor of tubulin polymerization.[1][5] In neurons, microtubules are crucial for maintaining cell structure and for axonal transport of essential molecules. By disrupting microtubule dynamics, this compound impairs this transport, leading to distal axonal degeneration and the symptoms of peripheral neuropathy.
Q3: What are the main strategies to reduce the neurotoxicity of this compound?
A3: The leading strategy to mitigate the systemic toxicity, including neurotoxicity, of this compound is the development of antibody-drug conjugates (ADCs).[6][7] In this approach, highly potent derivatives of this compound, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are linked to monoclonal antibodies that specifically target tumor cells. This targeted delivery minimizes exposure of healthy tissues, including the peripheral nervous system, to the cytotoxic agent.
Q4: Are there any neuroprotective agents that can be co-administered with this compound?
A4: While several neuroprotective agents are under investigation for chemotherapy-induced peripheral neuropathy (CIPN) in general, there is currently no specific agent that has been clinically validated for use with this compound. Researchers may consider exploring agents that have shown promise with other microtubule inhibitors, but this would require preclinical validation.
Q5: How can the neurotoxicity of the ADC payloads (MMAE and MMAF) be further mitigated?
A5: A novel approach to reduce the off-target toxicity of ADC payloads involves the co-administration of payload-binding antibody fragments (Fabs). These Fabs can "scavenge" any payload that is prematurely released into circulation before it can damage healthy cells, without affecting the ADC's anti-tumor efficacy.[8][9]
Troubleshooting Guides
Issue: Unexpectedly high levels of neurotoxicity in an in vitro neurite outgrowth assay.
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the final concentration of this compound or its analog in the culture medium. Perform a dose-response curve to determine the appropriate concentration range for your specific cell type. |
| Sensitive neuronal cell line | Consider using a less sensitive neuronal cell line or primary culture. Dorsal root ganglion (DRG) neurons are highly relevant for studying peripheral neuropathy.[10] |
| Suboptimal culture conditions | Ensure optimal culture conditions for your neuronal cells, including media composition, growth factor supplementation, and incubation parameters. |
| Solvent toxicity | If using a solvent like DMSO, ensure the final concentration is non-toxic to the cells. Run a vehicle control to assess solvent effects. |
Issue: Inconsistent results in an in vivo rodent model of peripheral neuropathy.
| Possible Cause | Troubleshooting Step |
| Variability in drug administration | Ensure consistent and accurate dosing and administration route (e.g., intravenous, intraperitoneal).[11][12] |
| Inappropriate behavioral testing | Use a battery of behavioral tests to assess different aspects of peripheral neuropathy (e.g., von Frey test for mechanical allodynia, hot/cold plate for thermal sensitivity, rotarod for motor coordination).[11][12] |
| Animal strain and age differences | Use a consistent rodent strain and age group, as these factors can influence the development and severity of neuropathy.[11] |
| Lack of objective endpoints | Supplement behavioral testing with objective measures such as nerve conduction studies or histological analysis of nerve tissue to quantify axonal degeneration.[11][12] |
Quantitative Data from Clinical Trials
The following tables summarize the incidence of peripheral neuropathy observed in Phase I and II clinical trials of this compound.
Table 1: Phase I Trial of this compound in Patients with Advanced Solid Tumors
| Dose Level (µg/m²) | Number of Patients | Patients with New/Increased Peripheral Sensory Neuropathy |
| 65 - 455 | 30 | 9 |
Data from Pitot et al. (1999).[1][2]
Table 2: Phase II Study of Dolastatin-10 in Hormone-Refractory Metastatic Prostate Adenocarcinoma
| Dose Level (µg/m²) | Number of Patients | Patients with Grade 3 Neuropathy |
| 400 (escalation to 450 permitted) | 16 | 1 |
Data from Vaishampayan et al. (2000).[3]
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay for Assessing this compound Neurotoxicity
This protocol is adapted from general procedures for assessing neurotoxicity of microtubule inhibitors using primary dorsal root ganglion (DRG) neurons.
1. Materials:
- Primary DRG neurons (e.g., from embryonic rats or mice)
- Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor)
- Poly-D-lysine and laminin-coated culture plates (e.g., 96-well plates)
- This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% bovine serum albumin in PBS)
- Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- High-content imaging system and analysis software
2. Method:
- Isolate and culture primary DRG neurons on coated plates according to standard protocols.
- Allow neurons to adhere and extend neurites for 24-48 hours.
- Prepare serial dilutions of this compound in culture medium. Include a vehicle control (solvent only).
- Treat the neurons with the different concentrations of this compound and the vehicle control.
- Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
- Fix, permeabilize, and block the cells.
- Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and nuclear counterstain.
- Acquire images using a high-content imaging system.
- Analyze the images to quantify neurite length, number of neurites, and number of viable neurons per field.
Protocol 2: In Vivo Rodent Model of this compound-Induced Peripheral Neuropathy
This protocol is a general framework for establishing a rodent model of CIPN and can be adapted for this compound.[11][13][14]
1. Animals and Drug Administration:
- Use adult male or female rats or mice of a specific strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
- Administer this compound via an appropriate route (e.g., intravenous bolus) at a dose determined from preclinical toxicity studies.[15] A dose schedule of every 3 weeks can be considered based on clinical trial designs.[1]
- Include a vehicle-treated control group.
2. Behavioral Assessment:
- Perform baseline behavioral testing before drug administration.
- At regular intervals after drug administration, repeat the behavioral tests.
- Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold to a mechanical stimulus.
- Thermal Sensitivity: Use a hot plate or cold plate to measure the latency to paw withdrawal from a thermal stimulus.
- Motor Coordination: Use a rotarod test to evaluate motor coordination and balance.
3. Electrophysiological Assessment (Optional):
- Measure nerve conduction velocity and amplitude in peripheral nerves (e.g., sciatic or tail nerve) to assess nerve function.
4. Histological Assessment:
- At the end of the study, perfuse the animals and collect dorsal root ganglia and peripheral nerves (e.g., sciatic nerve).
- Process the tissues for histological analysis (e.g., immunofluorescence or electron microscopy).
- Quantify axonal degeneration, demyelination, and changes in neuronal morphology.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound-induced neurotoxicity.
Experimental Workflow
Caption: Workflow for reducing neurotoxicity via ADC strategy.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Phase I trial of dolastatin-10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. anabios.com [anabios.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy [ouci.dntb.gov.ua]
- 13. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity of this compound in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Dolastatin 10-Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Dolastatin 10-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is the therapeutic index of unconjugated this compound so low?
A1: this compound is a highly potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] However, its clinical development as a standalone agent was halted due to severe off-target toxicity, resulting in a narrow therapeutic window.[3] When administered systemically, this compound does not differentiate between cancerous and healthy dividing cells, leading to significant side effects at doses required for anti-tumor efficacy.
Q2: How does creating an ADC with a this compound derivative improve its therapeutic index?
A2: Antibody-drug conjugates (ADCs) enhance the therapeutic index by combining the potent cytotoxicity of a payload, such as a this compound derivative like monomethyl auristatin E (MMAE) or monomethyl auristatin F (MMAF), with the targeting specificity of a monoclonal antibody (mAb).[2] The mAb directs the cytotoxic payload specifically to tumor cells that express a particular antigen on their surface. This targeted delivery minimizes exposure of healthy tissues to the potent drug, thereby reducing systemic toxicity and widening the therapeutic window.[2]
Q3: What are the key considerations when designing a this compound-based ADC to maximize its therapeutic index?
A3: Several factors are critical in the design of a successful this compound-based ADC:
-
Linker Chemistry: The linker connecting the antibody to the payload must be stable in circulation to prevent premature drug release but allow for efficient cleavage and payload release within the target tumor cell.[4]
-
Conjugation Strategy: The method of attaching the linker-payload to the antibody affects the homogeneity and stability of the ADC. Site-specific conjugation methods are often preferred over random conjugation to ensure a uniform drug-to-antibody ratio (DAR).[]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules per antibody is a critical parameter. A low DAR may result in insufficient potency, while a high DAR can lead to faster clearance from circulation, increased toxicity, and a narrower therapeutic index.[6][7]
-
Payload Selection: While both MMAE and MMAF are potent auristatin derivatives, they have different properties. For instance, MMAF is less membrane-permeable than MMAE, which can influence its bystander killing effect and efficacy against multidrug-resistant cells.[8][9]
Troubleshooting Guides
Issue 1: High Levels of Aggregation in the ADC Preparation
Symptoms:
-
Visible precipitates in the ADC solution.
-
High molecular weight species observed during Size Exclusion Chromatography (SEC) analysis.
-
Reduced binding affinity of the ADC to its target antigen.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload/Linker | 1. Incorporate Hydrophilic Spacers: Introduce hydrophilic linkers, such as polyethylene glycol (PEG), into the drug-linker design to increase the overall hydrophilicity of the ADC. 2. Optimize DAR: A very high DAR can increase surface hydrophobicity. Aim for a lower, more optimal DAR (typically 2-4) to reduce the propensity for aggregation. |
| Unfavorable Buffer Conditions | 1. pH Optimization: Ensure the pH of the buffer is not at or near the isoelectric point (pI) of the antibody, as this can minimize solubility. 2. Salt Concentration: Adjust the salt concentration of the buffer. Both too low and too high salt concentrations can promote aggregation. |
| Conjugation Process | 1. Immobilization during Conjugation: Perform the conjugation reaction with the antibody immobilized on a solid support (e.g., resin). This physically separates the antibody molecules, preventing them from aggregating as the hydrophobic payload is attached. The ADC is then released into a stabilizing buffer.[10][11][12] |
| Freeze-Thaw Cycles | 1. Aliquot and Store Properly: Avoid repeated freeze-thaw cycles, which can denature the antibody. Aliquot the ADC into single-use vials before freezing.[13] |
Issue 2: Low In Vitro Cytotoxicity or Poor Efficacy
Symptoms:
-
Higher than expected IC50 values in cell-based assays.
-
Lack of significant tumor growth inhibition in xenograft models.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: A DAR that is too low may not deliver a sufficient concentration of the payload to the tumor cells. Experiment with different DARs to find the optimal balance between potency and pharmacokinetics. A DAR of 2-4 is often a good starting point.[7] |
| Inefficient Payload Release | 1. Linker Selection: If using a cleavable linker, ensure it is susceptible to cleavage by enzymes present in the target cell's lysosomes (e.g., Cathepsin B for Val-Cit linkers).[14] If efficacy is still low, consider a linker with a different cleavage mechanism or a non-cleavable linker if the payload is active when attached to the amino acid residue after lysosomal degradation. |
| Reduced Antigen Binding | 1. Conjugation Site: If using a random conjugation method like lysine conjugation, the payload may be attached to residues within the antigen-binding site (Fab region), hindering its function. Use site-specific conjugation methods to avoid modifying the Fab region. 2. Confirm Binding Affinity: Use techniques like Surface Plasmon Resonance (SPR) or ELISA to confirm that the conjugated antibody retains high binding affinity for its target antigen. |
| Low Target Antigen Expression | 1. Cell Line Selection: Ensure that the cell lines used in vitro and for in vivo models have high and homogenous expression of the target antigen. 2. Bystander Effect: If targeting tumors with heterogeneous antigen expression, consider using a membrane-permeable payload like MMAE, which can kill neighboring antigen-negative cells.[15] |
| Drug Resistance in Tumor Cells | 1. Payload Choice: Some tumor cells may express multidrug resistance pumps that can efflux the payload. Consider using a less permeable payload like MMAF, which may be less susceptible to certain efflux pumps.[9] |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC Construct | Average DAR | In Vivo Clearance | Tolerability | Therapeutic Index | Reference |
| Anti-CD30-vc-MMAE | 2 | Slower | Higher | Wider | [6] |
| Anti-CD30-vc-MMAE | 4 | Moderate | Moderate | Optimal | [6] |
| Anti-CD30-vc-MMAE | 8 | Faster | Lower | Narrower | [6] |
| Maytansinoid ADC | < 6 | Comparable | Higher | Wider | [6] |
| Maytansinoid ADC | ~10 | 5-fold higher | Lower | Narrower | [6] |
Table 2: In Vitro Cytotoxicity of MMAE/MMAF Dual-Drug ADCs in Resistant Cell Lines
| ADC Construct | DAR | Cell Line | IC50 (nM) | Reference |
| MMAE Single-Drug | 2 | JIMT-1 | 1.023 | [9] |
| MMAF Single-Drug | 2 | JIMT-1 | 0.213 | [9] |
| MMAE/F Dual-Drug | 2+2 | JIMT-1 | 0.045 | [9] |
| MMAE/F Dual-Drug | 4+2 | JIMT-1 | 0.26 | [9] |
| MMAE/F Dual-Drug | 2+4 | JIMT-1 | 0.24 | [9] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on an HIC column, allowing for the quantification of each species and the calculation of the average DAR.[16][17][18]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 33.3% Mobile Phase B.
-
Prepare the ADC sample by adjusting the ammonium sulfate concentration to 0.5 M.
-
Inject the prepared sample onto the column.
-
Wash the column with 5 column volumes of 33.3% Mobile Phase B.
-
Elute the bound ADC species using a linear gradient from 33.3% to 100% Mobile Phase B over 30 column volumes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
Protocol 2: Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size. Monomeric, correctly folded ADCs will elute at a specific retention time, while aggregated forms will elute earlier.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any peaks eluting at earlier retention times represent aggregates.
-
Quantify the percentage of aggregation by integrating the peak areas: % Aggregation = (Area of Aggregate Peaks / Total Area of all Peaks) * 100
Visualizations
Signaling Pathway
Caption: Mechanism of action of a this compound-based ADC.
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and characterization.
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. adcreview.com [adcreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. adcreview.com [adcreview.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimizing Dolastatin 10 Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the linker chemistry for Dolastatin 10 antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the development and optimization of this compound ADCs.
Issue 1: ADC Aggregation During or After Conjugation
Problem: The appearance of visible precipitates or the detection of high molecular weight species by size exclusion chromatography (SEC) indicates ADC aggregation. Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.
Potential Causes:
-
Hydrophobicity of the this compound Payload: this compound and its derivatives are often hydrophobic, and their conjugation to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A high number of drug molecules per antibody can exacerbate hydrophobic interactions and promote aggregation.
-
Suboptimal Buffer Conditions: pH, ionic strength, and the presence of excipients can all influence ADC stability and solubility.
-
Inappropriate Linker Chemistry: Linkers lacking hydrophilic properties can fail to mask the hydrophobicity of the payload.
Recommended Solutions:
-
Incorporate Hydrophilic Linkers: Introducing hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design can significantly improve the solubility and stability of the ADC.[1][2][3] Studies have shown that PEG chains can prevent aggregation of this compound-containing ADCs.[2][3]
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogenous DAR. While a higher DAR may seem desirable for increased potency, it often comes at the cost of increased aggregation and potential for off-target toxicity.
-
Screen Buffer Formulations: Systematically evaluate different buffer conditions, including a range of pH values and ionic strengths, to identify the optimal formulation for your specific ADC. The inclusion of stabilizing excipients should also be explored.
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can lead to more homogenous ADCs with a defined DAR, which can help mitigate aggregation issues associated with heterogeneous mixtures produced by stochastic conjugation methods.[4]
Experimental Protocol: Evaluation of PEGylated Linkers to Reduce Aggregation
This protocol outlines a general workflow for comparing a standard linker with a PEGylated linker to assess their impact on ADC aggregation.
Workflow for Comparing Standard vs. PEGylated Linkers
Caption: Workflow for evaluating the impact of linker PEGylation on ADC aggregation.
Materials:
-
Monoclonal antibody (mAb) of interest
-
This compound derivative with a standard linker (e.g., MC-vc-PAB)
-
This compound derivative with a PEGylated linker (e.g., with a PEG4, PEG6, or PEG8 spacer)[2][3]
-
Conjugation and purification buffers
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation: Prepare the mAb in the appropriate conjugation buffer at a predetermined concentration.
-
Linker-Payload Preparation: Dissolve the standard and PEGylated this compound linker-payloads in a suitable organic solvent (e.g., DMSO).
-
Conjugation:
-
Divide the antibody solution into two batches.
-
To one batch, add the standard linker-payload at a specific molar excess.
-
To the second batch, add the PEGylated linker-payload at the same molar excess.
-
Incubate both reactions under controlled conditions (e.g., temperature, time).
-
-
Purification: Purify both ADCs using a suitable method, such as protein A chromatography or tangential flow filtration, to remove unconjugated linker-payload and other impurities.
-
Characterization:
-
Determine DAR: Use HIC to determine the average DAR for both ADC preparations.
-
Assess Aggregation: Analyze both ADCs by SEC to quantify the percentage of high molecular weight species (aggregates).
-
-
Analysis: Compare the aggregation levels between the ADC prepared with the standard linker and the ADC prepared with the PEGylated linker.
| Linker Type | Average DAR | % Aggregation (by SEC) |
| Standard (e.g., MC-vc-PAB) | 3.8 | 15% |
| PEGylated (e.g., PEG8) | 3.7 | <2% |
| Caption: Example data comparing the effect of a standard versus a PEGylated linker on ADC aggregation. |
Issue 2: Low In Vitro Cytotoxicity
Problem: The this compound ADC does not exhibit the expected level of potency in cell-based cytotoxicity assays.
Potential Causes:
-
Inefficient Payload Release: The linker may not be efficiently cleaved within the target cell, preventing the release of the active this compound payload. This is a critical consideration for cleavable linkers.[5]
-
Impaired ADC Internalization: The conjugation process or the linker-payload itself may interfere with the antibody's ability to bind to its target antigen and be internalized by the cell.
-
Low Drug-to-Antibody Ratio (DAR): An insufficient number of drug molecules per antibody will result in a lower therapeutic payload being delivered to the target cell.[6]
-
Instability of the Linker-Payload: The linker may be unstable in the assay medium, leading to premature release of the payload before it can reach the target cells.
Recommended Solutions:
-
Select an Appropriate Cleavable Linker: For intracellular targets, utilize a linker that is susceptible to cleavage by enzymes present in the lysosome, such as cathepsin B-sensitive valine-citrulline (vc) linkers.[7]
-
Evaluate Linker Stability: Assess the stability of the linker-payload in relevant biological matrices (e.g., plasma, cell culture media) to ensure the payload remains conjugated to the antibody until it reaches the target cell.[8][]
-
Confirm Target Binding and Internalization: Perform binding assays (e.g., ELISA, flow cytometry) and internalization studies to verify that the ADC retains its ability to bind to and be internalized by target cells.
-
Optimize Conjugation Chemistry: Ensure that the conjugation method does not compromise the antigen-binding site of the antibody. Site-specific conjugation can help to avoid this issue.[4]
Experimental Protocol: Assessing Linker Cleavage and Cytotoxicity
This protocol describes a method to compare the in vitro cytotoxicity of ADCs with different cleavable linkers.
Logical Flow for Optimizing In Vitro Cytotoxicity
Caption: Decision-making workflow for troubleshooting low in vitro cytotoxicity of this compound ADCs.
Materials:
-
Target-positive and target-negative cell lines
-
This compound ADCs with different cleavable linkers (e.g., a protease-cleavable linker and a pH-sensitive linker)
-
Cell culture medium and supplements
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Dilution: Prepare serial dilutions of each ADC construct and a negative control (unconjugated antibody) in cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Cytotoxicity Measurement: Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability versus ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each ADC.
-
| Linker Type | Target-Positive Cells IC50 (nM) | Target-Negative Cells IC50 (nM) |
| Protease-Cleavable (Val-Cit) | 0.5 | >1000 |
| pH-Sensitive (Hydrazone) | 5.2 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Caption: Example data comparing the in vitro cytotoxicity of this compound ADCs with different cleavable linkers. |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing between a cleavable and a non-cleavable linker for a this compound ADC?
The choice between a cleavable and a non-cleavable linker is critical and depends on the mechanism of action of the payload and the characteristics of the target.[5][10]
-
Cleavable Linkers: These are designed to release the payload upon entering the target cell, often through enzymatic cleavage (e.g., by cathepsins in the lysosome) or in response to the acidic intracellular environment.[1][10] They are generally preferred for payloads like this compound derivatives (e.g., MMAE) that are potent in their free form.[11] A key advantage is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
-
Non-Cleavable Linkers: These linkers remain attached to the payload, and the release of the active drug relies on the complete degradation of the antibody backbone within the lysosome. The resulting active species is an amino acid-linker-payload complex.[10] These linkers can offer greater plasma stability and may reduce off-target toxicity.[12] They are often used for payloads that are active even when attached to a single amino acid.
Q2: How does the conjugation site on the antibody affect the properties of a this compound ADC?
The site of conjugation can significantly impact the stability, efficacy, and pharmacokinetics of an ADC.[13]
-
Stability: The local microenvironment of the conjugation site can influence the stability of the linker. Some sites may offer protection from enzymatic degradation, while others may be more exposed.[13]
-
Efficacy: Conjugation within or near the antigen-binding site can impair the antibody's ability to bind to its target, thereby reducing efficacy.
-
Pharmacokinetics: The location of the linker-payload can affect the overall biophysical properties of the ADC, such as its hydrophobicity and charge, which can in turn alter its pharmacokinetic profile.
-
Homogeneity: Traditional conjugation methods targeting lysine or cysteine residues result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[4][14] Site-specific conjugation technologies allow for the production of a more homogenous product with a defined DAR, leading to a more consistent product with a potentially wider therapeutic window.[4]
Q3: What are the essential analytical techniques for characterizing this compound ADCs?
A comprehensive analytical strategy is crucial for ensuring the quality, consistency, and stability of this compound ADCs.[14][15] Key techniques include:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR by measuring the absorbance of the protein and the payload.[6]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the distribution of different drug-loaded species and calculating the average DAR.[14]
-
Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation and other high or low molecular weight species.[14]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC, the distribution of drug species, and the location of conjugation sites.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify different ADC species, often after reduction of the antibody.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding affinity of the ADC to its target antigen.[6]
-
Cell-Based Cytotoxicity Assays: To determine the in vitro potency of the ADC.[6]
This compound ADC Signaling Pathway
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Convergent synthesis of hydrophilic monomethyl this compound based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 15. adcreview.com [adcreview.com]
Dolastatin 10 Technical Support Center: Managing Phase I Trial Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing the side effects of Dolastatin 10 as observed in Phase I clinical trials. The information is intended for experimental and preclinical research settings.
I. Troubleshooting Guides: Managing Common Side Effects
This section provides guidance on identifying and managing the most frequently observed side effects associated with this compound administration in a research context.
Hematological Toxicity: Granulocytopenia/Neutropenia
Issue: A significant decrease in neutrophil counts is the most common dose-limiting toxicity observed with this compound.[1][2][3]
Identification:
-
Monitor complete blood counts (CBCs) with differentials frequently. In Phase I trials, CBCs were monitored twice weekly.[1]
-
Be vigilant for signs of infection, such as fever, in animal models.
Management Strategies:
-
Dose Adjustment: In clinical trials, the maximum tolerated dose (MTD) was determined based on the severity of granulocytopenia. For experimental purposes, if severe neutropenia is observed, consider dose reduction in subsequent cycles. The MTD was established at 400 μg/m² for minimally pretreated patients and 325 μg/m² for heavily pretreated patients in one study, while another identified the MTD at 300 μg/m² in a heavily pretreated population.[1][2][3][4]
-
Supportive Care: In a clinical setting, granulocyte colony-stimulating factor (G-CSF) could be considered to support hematological recovery, although it was not used in the initial Phase I studies.[1] For animal studies, maintaining a sterile environment is crucial for neutropenic subjects.
Neurological Toxicity: Peripheral Sensory Neuropathy
Issue: New or worsening mild peripheral sensory neuropathy has been reported.[2][3][5] This was generally not a dose-limiting toxicity in Phase I trials.[2][3]
Identification:
-
In animal models, observe for changes in gait, sensitivity to touch, or altered reflexes.
-
Clinical trial protocols included neurological testing at baseline, at 6 weeks, and at the end of the study.[2][3][5]
Management Strategies:
-
Baseline Assessment: Establish a baseline neurological assessment before initiating this compound treatment.
-
Monitoring: Regularly assess for any neurological changes throughout the experiment.
-
Dose Modification: If significant neuropathy develops, consider dose reduction or discontinuation of the agent. The toxicity was noted to be more frequent in patients with preexisting neuropathies.[2][3][5]
Gastrointestinal and Other Non-Hematological Toxicities
Issue: Mild to moderate non-hematological toxicities such as fatigue, nausea, vomiting, anorexia, and constipation have been observed.[1][4]
Identification:
-
Monitor animal subjects for changes in weight, food and water intake, and general activity levels.
Management Strategies:
-
Supportive Care: Ensure adequate hydration and nutrition for experimental subjects.
-
Symptomatic Treatment: In a laboratory setting, ensure animal welfare and consult with veterinary staff for appropriate supportive measures if these side effects become severe. These toxicities were generally manageable and not dose-dependent in clinical trials.[1]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from Phase I trials of this compound.
Table 1: Maximum Tolerated Dose (MTD) of this compound
| Patient Population | MTD | Reference |
| Minimally Pretreated (≤2 prior chemotherapy regimens) | 400 μg/m² | [2][3] |
| Heavily Pretreated (>2 prior chemotherapy regimens) | 325 μg/m² | [2][3] |
| Heavily Pretreated | 300 μg/m² | [4] |
Table 2: Incidence of Key Adverse Events in Phase I Trials
| Adverse Event | Grade | Incidence | Dose Level | Reference |
| Granulocytopenia | 4 | 2 of 5 patients (40%) | 455 μg/m² (Minimally Pretreated) | |
| Granulocytopenia | Dose-Limiting | 33% of patients | 300 μg/m² (Heavily Pretreated) | [4] |
| Peripheral Sensory Neuropathy | Mild | 9 patients developed new or increased symptoms | Not dose-dependent | [2][3][5] |
| Phlebitis (at injection site) | 2 | 2 cases | 65 μg/m² | [1] |
| Fatigue | 1 or 2 | 13 of 19 patients | Not specified | [1] |
| Nausea and Vomiting | 1 and 2 | 6 patients | Not specified | [1] |
| Anorexia and Constipation | Not specified | 7 patients | Not specified | [1] |
III. Experimental Protocols
Monitoring of Hematological Toxicity
-
Objective: To monitor for and grade the severity of hematological side effects, primarily granulocytopenia.
-
Methodology:
-
Collect peripheral blood samples from subjects at baseline and at regular intervals following this compound administration. Phase I trials conducted this twice weekly.[1]
-
Perform a complete blood count (CBC) with a differential to determine absolute neutrophil count (ANC), white blood cell (WBC) count, platelet count, and hemoglobin levels.
-
Grade hematological toxicity based on a standardized grading system (e.g., NCI Common Toxicity Criteria for Adverse Events - CTCAE).
-
Assessment of Neurological Toxicity
-
Objective: To detect and characterize any potential neurotoxic effects of this compound.
-
Methodology:
-
Conduct a baseline neurological assessment prior to the first dose. In clinical trials, this was performed on each patient.[2][3][5]
-
The assessment should include evaluation of sensory and motor function.
-
Repeat the neurological assessment at specified time points during and after the treatment period. Clinical trials performed these at 6 weeks and at the termination of the study.[2][3][5]
-
For animal studies, this can be adapted to include behavioral tests that assess motor coordination and sensory responses.
-
IV. Visualizations
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its potent antimitotic effect by interfering with microtubule dynamics. It binds to tubulin, the building block of microtubules, and inhibits its polymerization.[2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in some cancer cells. This compound binds near the vinca alkaloid binding site on β-tubulin and also inhibits tubulin-dependent GTP hydrolysis.[6][7][8]
Caption: Mechanism of this compound's antimitotic activity.
Experimental Workflow: Monitoring Side Effects
The following diagram outlines a logical workflow for monitoring and managing the key side effects of this compound in a research setting, based on the protocols from Phase I trials.
Caption: Workflow for monitoring this compound side effects.
V. Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound observed in Phase I trials?
A1: The primary dose-limiting toxicity of this compound is granulocytopenia (a type of neutropenia).[1][2][3][4]
Q2: What are the recommended starting doses for preclinical studies based on Phase I data?
A2: Based on the MTDs determined in Phase I trials, a reasonable starting point for minimally pretreated subjects could be around 400 μg/m², and for heavily pretreated subjects, around 300-325 μg/m².[2][3][4] Dose adjustments should be made based on observed toxicities in your specific model.
Q3: Is the peripheral neuropathy caused by this compound reversible?
A3: The Phase I trial data indicates that the peripheral sensory neuropathy observed was generally mild and not dose-limiting.[2][3] Long-term reversibility data from these early trials is limited.
Q4: How should this compound be administered to minimize injection site reactions?
A4: While local irritation at the injection site was generally mild and not dose-dependent, one report suggested that flushing the catheter with normal saline after drug administration may improve the local reaction.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent antimitotic agent that inhibits tubulin polymerization by binding to tubulin, leading to cell cycle arrest and, in some cases, apoptosis.[2][3] It interacts with the vinca alkaloid binding domain on tubulin.[6][7][8]
Q6: What was the dosing schedule used in the Phase I trials?
A6: this compound was administered as an intravenous bolus once every 21 days.[2][3][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I trial of dolastatin-10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel marine-derived anticancer agents: a phase I clinical, pharmacological, and pharmacodynamic study of this compound (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Dolastatin 10 cytotoxicity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Dolastatin 10 cytotoxicity assays.
Troubleshooting Guide
Question: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent IC50 values for this compound can stem from several factors, ranging from experimental setup to the inherent biology of the cell lines used. Below is a step-by-step guide to help you identify and resolve the source of the variability.
Step 1: Review Your Experimental Protocol and Reagent Handling
Inconsistencies often arise from minor variations in experimental procedures.
-
This compound Stock and Working Solutions:
-
Solvent: this compound is highly lipophilic.[1] Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration. The final concentration of DMSO in the culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.[2]
-
Storage and Stability: Prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[3]
-
Dilutions: Perform serial dilutions accurately. Ensure thorough mixing at each step.
-
-
Cell Culture Conditions:
-
Cell Density: The number of cells seeded per well is critical. Higher cell densities can lead to an underestimation of cytotoxicity (higher IC50)[4]. It is crucial to maintain a consistent seeding density across all experiments.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Media Components: Variations in media formulation, serum concentration, or even the batch of serum can impact cell growth and drug response.[3]
-
-
Assay Incubation Times:
-
Drug Exposure: The duration of cell exposure to this compound will significantly influence the outcome. This compound can induce mitotic arrest within hours.[5] Ensure the incubation time is consistent across experiments.
-
Assay Reagent Incubation: For colorimetric assays like MTT or XTT, the incubation time with the reagent is critical for optimal signal development and can be a source of variability.
-
Step 2: Evaluate Your Cytotoxicity Assay Choice and Execution
The type of cytotoxicity assay used can significantly impact the results.
-
MTT vs. XTT Assays: Assays like MTT and XTT measure metabolic activity as an indicator of cell viability. However, they rely on different enzymatic pathways (NADH for MTT, NADPH for XTT) and can yield inconsistent results.[6] Some compounds can also directly interfere with the tetrazolium salt reduction, leading to skewed data.[7] If you are using an MTT assay and seeing inconsistencies, consider validating your results with an alternative method, such as a trypan blue exclusion assay for cell counting or an LDH release assay to measure cell death.[6]
-
Assay Interference: It has been shown that various compounds can interfere with the chemical reactions of cytotoxicity assays, leading to an over or underestimation of cell viability.[7]
Step 3: Consider the Biology of Your Cell Line
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound due to their unique genetic profiles and signaling pathways.[3][5] IC50 values can range from sub-nanomolar to higher concentrations depending on the cell line.[8][9][10]
-
Mechanism of Action: this compound primarily works by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][2][11] The expression levels of proteins involved in these pathways, such as tubulin isoforms and apoptosis regulators like Bcl-2, can influence drug sensitivity.[1][8][12]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent this compound cytotoxicity assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antineoplastic agent that functions as a microtubule inhibitor.[13] Its primary mechanism involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1][2][11] This mitotic arrest can subsequently induce apoptosis (programmed cell death).[1][5] this compound has also been shown to down-regulate the anti-apoptotic protein Bcl-2 in some lymphoma cell lines.[1][12]
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Q2: What are typical IC50 values for this compound?
A2: The IC50 values for this compound are highly dependent on the cell line and assay conditions. However, it is known to be a highly potent cytotoxic agent, often exhibiting activity in the sub-nanomolar range.[2] Below is a table summarizing reported IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| NCI-H69 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| DB | Human Lymphoma | 0.00013 - 0.0013 | [5] |
| HT | Human Lymphoma | 0.00013 - 0.0013 | [5] |
| RL | Human Lymphoma | 0.00013 - 0.0013 | [5] |
| SR | Human Lymphoma | 0.0013 - 0.013 | [5] |
| DU-145 | Prostate Cancer | 0.5 | [10] |
| L1210 | Leukemia | 0.03 | [9] |
| MCF7 | Breast Cancer | 0.03 | [9] |
| HT-29 | Colon Cancer | 0.06 | [9] |
Q3: Can you provide a standard protocol for a this compound cytotoxicity assay?
A3: The following is a generalized protocol for determining the cytotoxicity of this compound using an MTT assay. This protocol should be optimized for your specific cell line and laboratory conditions.
Experimental Protocol: this compound Cytotoxicity (MTT Assay)
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibition of human lymphoma cell lines by the marine products, dolastatins 10 and 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Activity of this compound against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Dolastatin 10 Dosing and Toxicity Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosing schedules for Dolastatin 10 to minimize toxicity while exploring its therapeutic potential. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antimitotic agent.[1] Its primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics.[2][3] This interference with the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[2][4]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with this compound?
The most significant and consistently reported dose-limiting toxicity for this compound in both preclinical and clinical studies is myelosuppression, specifically granulocytopenia or neutropenia (a significant decrease in a type of white blood cell).[1][5][6][7] Other notable toxicities include hematological and vascular issues, and in some cases, mild peripheral sensory neuropathy, which was more common in patients with preexisting conditions.[1][2][8]
Q3: Has this compound shown efficacy as a standalone agent in clinical trials?
Phase I clinical trials of this compound established maximum tolerated doses and characterized its toxicity profile.[1][7] However, subsequent Phase II trials in various cancers, such as metastatic soft tissue sarcoma, showed a lack of objective responses at the established dosing schedules.[8][9] The challenges in separating its toxicity from its efficacy led to the discontinuation of its development as a single agent.[9][10][11]
Q4: What is the current therapeutic application of this compound's core structure?
Due to the high systemic toxicity of this compound, its development has pivoted towards its use as a payload in Antibody-Drug Conjugates (ADCs).[2][12] Synthetic, less toxic analogues of this compound, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are attached to monoclonal antibodies that target specific tumor antigens.[10][11][13] This approach allows for targeted delivery of the potent cytotoxic agent to cancer cells, thereby reducing systemic exposure and minimizing toxicity.[2][13]
Troubleshooting Guide for Preclinical Studies
Q5: I am designing a new preclinical study. What is a reasonable starting dose for this compound?
A safe starting dose depends heavily on the animal model. Preclinical toxicology studies have established the Maximum Tolerated Dose (MTD) in several species. Mice are the least sensitive, followed by rats and then dogs.[5] For canine studies, a starting dose of 300 µg/m² administered as a rapid intravenous bolus every 14 days was established.[6] For rodent studies, refer to the MTD data in the table below, and consider starting at a lower dose and escalating.
Q6: My animal models are experiencing severe weight loss and neutropenia. What steps can I take to mitigate this?
Severe weight loss and neutropenia are expected toxicities.[5] Consider the following adjustments:
-
Dose Reduction: This is the most direct way to manage toxicity. Based on the severity, a dose reduction of 20-25% is a common starting point for the next cycle.
-
Schedule Modification: If using an every-14-day or 21-day cycle, consider extending the cycle length (e.g., to 28 days) to allow for adequate hematological recovery. Preclinical studies showed that hematologic effects were transient and reversible.[5]
-
Supportive Care: Implement supportive care measures standard for your institution, which may include fluid support or specific pathogen-free housing conditions to protect myelosuppressed animals.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate drug exposure (Area Under the Curve - AUC) with the observed decrease in neutrophil counts.[1][7] This can help refine the therapeutic window for your model.
Q7: I am observing neurotoxicity in my animal models. Is this a known side effect?
Yes, mild peripheral sensory neuropathy was observed in human clinical trials, particularly in patients with preexisting neuropathies.[1] While it was not dose-limiting in humans, it is a potential side effect to monitor. If you observe significant neurological symptoms (e.g., gait abnormalities, paralysis), it is crucial to document these findings and consider them as a potential toxicity endpoint for your study.
Q8: The compound is not showing efficacy at doses that are well-tolerated. What could be the issue?
This reflects the clinical experience with this compound, where a narrow therapeutic window was a major challenge.[9][10] It has been speculated that higher doses might be needed to overcome drug resistance and induce significant antitumor activity, but these doses are often precluded by toxicity.[2] If you are not seeing efficacy, consider:
-
Tumor Model Sensitivity: Ensure your chosen cell line or tumor model is sensitive to this compound in vitro before moving to complex in vivo experiments. IC50 values are in the nanomolar and even picomolar range for sensitive cell lines.[2][9]
-
Alternative Strategies: Given the historical challenges, it may be more fruitful to investigate this compound analogues or explore its use in an ADC context for your target of interest.[13][14]
Quantitative Data Summary
Table 1: Preclinical Maximum Tolerated Dose (MTD) of this compound Administered as a single intravenous bolus dose.
| Species | MTD (µg/m²) | MTD (µg/kg) | Primary Dose-Limiting Toxicity | Reference |
| Mice (CD2F1) | ~1350 | ~450 | Myelotoxicity | [5] |
| Rats (Fischer-344) | 450 | 75 | Myelotoxicity | [5] |
| Dogs (Beagle) | ≤400 | ≤20 | Myelotoxicity (Granulocytopenia) | [5][6] |
Table 2: Clinical Maximum Tolerated Dose (MTD) of this compound Administered as an intravenous bolus every 21-22 days.
| Patient Population | MTD (µg/m²) | Primary Dose-Limiting Toxicity | Reference |
| Advanced Solid Tumors (Minimally Pretreated) | 400 | Granulocytopenia | [1] |
| Advanced Solid Tumors (Heavily Pretreated) | 325 | Granulocytopenia | [1] |
| Advanced Solid Tumors | 300 | Granulocytopenia | [7] |
Table 3: Clinical Pharmacokinetics of this compound
| Parameter | Value | Description | Reference |
| Distribution | Rapid | Characterized by a three-compartment model. | [2][7] |
| β half-life (t1/2β) | ~0.7 - 0.99 hours | Initial elimination phase. | [2][7] |
| γ half-life (t1/2γ) | ~8.0 - 18.9 hours | Terminal elimination phase. | [2][7] |
| PK/PD Correlation | Strong | A strong relationship exists between drug AUC and the decrease in leukocyte/neutrophil counts. | [1][7] |
Experimental Protocols
Protocol: Generalized Preclinical Toxicity Assessment of this compound
This protocol outlines a general methodology for assessing the toxicity of this compound in a rodent model, based on methods described in published studies.[5] Researchers must adapt this protocol to their specific experimental design and institutional guidelines (IACUC).
-
Animal Model: Select a suitable rodent strain (e.g., CD2F1 mice or Fischer-344 rats). Animals should be healthy and within a specific age and weight range.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Dosing Groups:
-
Establish a vehicle control group.
-
Set up at least 3-4 dose escalation groups based on literature MTD values (see Table 1).
-
Administer this compound as a single intravenous (e.g., tail vein) bolus.
-
-
Monitoring and Data Collection (Endpoints):
-
Clinical Observations: Observe animals daily for any adverse signs (e.g., changes in posture, activity, breathing).
-
Body Weight: Measure body weight just before dosing and at least twice weekly throughout the study.
-
Hematology: Collect peripheral blood (e.g., via retro-orbital or submandibular bleed) at baseline (pre-dose) and at several time points post-dose (e.g., Days 4, 7, 14, 21). Analyze for complete blood counts (CBC) with differentials, paying close attention to white blood cells (WBCs), absolute neutrophil count (ANC), and reticulocytes.[5]
-
Serum Clinical Chemistry: Analyze serum for markers of liver and kidney function at baseline and study termination.
-
Pathology: At the end of the study (or if an animal is found moribund), perform a full necropsy. Collect key organs/tissues, with a critical focus on the bone marrow (femur), spleen, and thymus for histopathological analysis.[5]
-
-
Data Analysis:
-
Determine the MTD, defined as the highest dose that does not cause lethality but produces substantial, reversible toxicity (e.g., significant but recoverable weight loss and/or neutropenia).[5]
-
Characterize the dose-limiting toxicities.
-
Evaluate the time course and reversibility of the observed toxicities.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a preclinical toxicity study.
Caption: Logic for dose adjustments based on toxicity.
References
- 1. Phase I trial of dolastatin-10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 3. Discovery of Dolastatinol: A Synthetic Analog of this compound and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicity of this compound in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical study of dolastatin-10 in dogs with spontaneous neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase II Trial of Dolastatin-10, a Novel Anti-Tubulin Agent, in Metastatic Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacognosy.us [pharmacognosy.us]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Dolastatin 10 and Auristatin Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dolastatin 10 and its synthetic analogs, the auristatins (monomethyl auristatin E - MMAE and monomethyl auristatin F - MMAF), when used as cytotoxic payloads in antibody-drug conjugates (ADCs). This analysis is supported by a review of experimental data and methodologies to aid in the informed selection of these potent molecules in ADC development.
Introduction: From Marine Origins to Clinical Success
This compound, a natural peptide isolated from the sea hare Dolabella auricularia, initially demonstrated remarkable cytotoxic activity against a wide range of cancer cell lines.[][2] However, its clinical development as a standalone agent was hampered by a narrow therapeutic window, exhibiting significant toxicity at doses required for efficacy.[2][3] This challenge paved the way for the development of synthetic derivatives, the auristatins, most notably MMAE and MMAF.[4] These synthetic analogs retain the potent tubulin-inhibiting mechanism of this compound while offering properties more amenable to conjugation with monoclonal antibodies, leading to the successful development of several FDA-approved ADCs.[3][5]
Mechanism of Action: Disruption of the Microtubule Machinery
Both this compound and auristatin derivatives exert their cytotoxic effects by inhibiting tubulin polymerization.[6][7] By binding to tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.[6][8]
Below is a diagram illustrating the signaling pathway from tubulin polymerization inhibition to apoptosis.
Caption: Signaling pathway of this compound and auristatin derivatives.
Comparative Efficacy: In Vitro Data
The in vitro cytotoxicity of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While this compound as a free drug is exceptionally potent, its synthetic derivatives, MMAE and MMAF, also demonstrate high cytotoxicity, albeit with some variations.
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | L1210 leukemia | 0.03 | [9] |
| NCI-H69 small cell lung cancer | 0.059 | [9] | |
| DU-145 human prostate cancer | 0.5 | [9] | |
| MMAE | Various human and murine cancer cell lines | Generally in the low nanomolar to picomolar range | [5] |
| MMAF | Various cancer cell lines | Generally 100-fold higher than MMAE as a free drug due to lower cell permeability | [] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions. The data presented here is for comparative purposes. As a free drug, MMAF is less potent than MMAE due to its charged C-terminal phenylalanine, which limits its cell permeability.[] However, when delivered intracellularly via an ADC, MMAF can be highly effective.
Key Differences in ADC Applications: MMAE vs. MMAF
The choice between MMAE and MMAF as an ADC payload has significant implications for the therapeutic properties of the conjugate, primarily concerning the bystander effect and potential for off-target toxicity.
| Feature | MMAE-based ADCs | MMAF-based ADCs |
| Cell Permeability | High | Low (due to charged C-terminus) |
| Bystander Effect | Potent bystander killing of neighboring antigen-negative cells | Limited to no bystander effect |
| Off-Target Toxicity | Higher potential for off-target toxicity due to payload diffusion | Lower potential for off-target toxicity |
| Potency as Free Drug | More potent | Less potent |
The Bystander Effect
The high cell permeability of MMAE allows it to diffuse out of the target cancer cell after being released from the ADC and kill adjacent, antigen-negative tumor cells. This "bystander effect" can be advantageous in treating heterogeneous tumors where not all cells express the target antigen. Conversely, the low cell permeability of MMAF confines its cytotoxic activity primarily to the antigen-positive cell that internalizes the ADC.
Below is a workflow illustrating the differential bystander effect of MMAE and MMAF-based ADCs.
Caption: Differential bystander effect of MMAE and MMAF ADCs.
Comparative Efficacy: In Vivo Data
For example, a study evaluating an anti-HER2 ADC with an MMAF payload in a murine BT-474 xenograft model showed significant in vivo efficacy at doses of 1.25–5 mg/kg. In another study, an MMAE-based ADC targeting c-MET demonstrated strong in vivo efficacy in a c-MET-expressing pancreatic cell line (Aspc-1) xenograft model at 10 mg/kg.
It is important to note that in vivo efficacy is influenced by multiple factors beyond the payload itself, including the target antigen, the antibody's properties, the linker stability, and the drug-to-antibody ratio (DAR).
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an ADC in a monoculture system.[10][11]
Materials:
-
Cancer cell lines (Antigen-positive and Antigen-negative)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only as a negative control.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, for some cell lines)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or medium without serum), potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC and vehicle control to the respective groups via a suitable route (e.g., intravenous injection). The dosing schedule and concentration should be based on prior toxicology and pharmacokinetic studies.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Excise and weigh the tumors at the end of the study.
-
Analyze the tumor growth inhibition for each treatment group compared to the control group.
-
Conclusion
This compound laid the groundwork for a powerful class of ADC payloads. Its synthetic derivatives, MMAE and MMAF, have become mainstays in the field of targeted cancer therapy, each with distinct properties that can be leveraged for specific therapeutic strategies. MMAE, with its potent bystander effect, is well-suited for heterogeneous tumors, while the more targeted action of MMAF may offer a better safety profile in certain contexts. The selection between these auristatin derivatives requires careful consideration of the tumor biology, the target antigen expression, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation of ADCs employing these highly effective cytotoxic agents.
References
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of this compound-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Marine Antitumor Peptide this compound: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Molecular Embrace: Mutagenesis Validates Dolastatin 10's Binding Site on β-Tubulin
A Comparative Guide for Researchers in Drug Development
The potent antimitotic peptide, Dolastatin 10, has long been a subject of intense research in the quest for novel anticancer therapeutics. Its ability to disrupt microtubule dynamics by binding to tubulin is well-established, but the precise molecular interactions underpinning its activity have been a topic of ongoing investigation. This guide delves into the validation of this compound's binding site on β-tubulin, with a particular focus on the pivotal role of site-directed mutagenesis. We present a comparative analysis of this compound with other tubulin-binding agents that target the vinca domain, supported by quantitative data and detailed experimental protocols to aid researchers in this field.
The Vinca Domain: A Crowded Neighborhood for Microtubule Inhibitors
This compound exerts its potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] It achieves this by binding to the vinca domain on the β-subunit of the tubulin heterodimer.[2] This domain is a well-known hotspot for a variety of microtubule-destabilizing agents, including the vinca alkaloids (e.g., vincristine and vinblastine), maytansine, and phomopsin A.[3][4]
While these compounds all target the same general region, their modes of interaction can differ significantly. For instance, maytansine and rhizoxin act as competitive inhibitors of vincristine binding, suggesting they vie for the same or largely overlapping sites.[3] In contrast, this compound and the unrelated peptide phomopsin A are non-competitive inhibitors of vincristine binding.[3] This indicates that while their binding sites are in close proximity to the vinca alkaloid site, they are distinct.[3][5] This non-competitive interaction is a key feature that has driven efforts to precisely map the this compound binding pocket.
Pinpointing the Interaction: The Power of Mutagenesis
Biochemical and structural studies have provided valuable insights into the this compound binding site, suggesting its location near the exchangeable GTP-binding site on β-tubulin.[3][5] However, definitive validation of the specific amino acid residues crucial for this interaction has been sought through site-directed mutagenesis. This powerful technique allows researchers to systematically alter the genetic code, producing tubulin proteins with specific amino acid substitutions. By comparing the binding affinity of this compound to these mutant forms of tubulin with its affinity for the wild-type protein, the functional importance of individual residues can be determined.
While direct and detailed public-domain reports of systematic site-directed mutagenesis specifically for this compound binding are limited, cross-linking studies have provided a crucial clue. These experiments have demonstrated a covalent linkage between the thiazole moiety of this compound and cysteine residue 12 (Cys12) of β-tubulin, strongly implicating this residue and its surrounding region as a key component of the binding site.
To illustrate the experimental logic, a hypothetical mutagenesis study is outlined below, based on the available biochemical data and standard methodologies in the field.
Comparative Analysis of Tubulin-Binding Agents
The following table summarizes the key characteristics of this compound and other agents that interact with the vinca domain of β-tubulin, providing a comparative overview for researchers.
| Compound | Type of Inhibition (vs. Vincristine) | Inhibition of Tubulin Polymerization (IC50) | Inhibition of Vincristine Binding (Ki) |
| This compound | Non-competitive | 1.2 µM[4] | 1.4 µM[3] |
| Phomopsin A | Non-competitive | 1.4 µM[4] | 2.8 µM[3] |
| Vinblastine | Competitive (Control) | 1.5 µM[4] | 6.6 µM[3] |
| Maytansine | Competitive | 3.5 µM[4] | 3.1 µM[3] |
| Rhizoxin | Competitive | 6.8 µM[4] | 12 µM[3] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below. These are generalized protocols based on established methodologies and should be optimized for specific laboratory conditions.
Site-Directed Mutagenesis of β-Tubulin
This protocol describes the generation of a β-tubulin mutant, for example, a Cys12 to Alanine (C12A) substitution, using a commercially available site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the wild-type β-tubulin gene
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., C12A)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic for selection
Procedure:
-
Primer Design: Design complementary mutagenic primers (typically 25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The cycling parameters should be optimized based on the polymerase and plasmid size. Typically, this involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: Following PCR, add the DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Expression and Purification of Mutant Tubulin
This protocol outlines the expression of mutant tubulin in a suitable system, such as yeast (Saccharomyces cerevisiae), and its subsequent purification. Yeast is often used for tubulin expression as it provides a more homogenous protein population compared to mammalian systems.[6][7]
Materials:
-
Yeast strain engineered for tubulin expression
-
Expression vector containing the mutant β-tubulin gene
-
Yeast growth media (e.g., YPD)
-
Lysis buffer (e.g., containing PIPES, EGTA, MgCl2, and protease inhibitors)
-
Affinity chromatography column (e.g., TOG-affinity column) or ion-exchange chromatography resins
-
Glycerol for protein storage
Procedure:
-
Yeast Transformation: Transform the yeast strain with the expression vector containing the mutant β-tubulin gene.
-
Protein Expression: Grow the transformed yeast cells in appropriate media to a suitable density and induce protein expression according to the specific promoter used in the expression vector.
-
Cell Lysis: Harvest the yeast cells by centrifugation and resuspend them in ice-cold lysis buffer. Lyse the cells using a method such as glass bead homogenization or a French press.
-
Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.
-
Purification:
-
Affinity Chromatography: Load the clarified lysate onto a TOG-affinity column, which specifically binds tubulin. Wash the column extensively with wash buffer and then elute the purified tubulin.
-
Ion-Exchange Chromatography: Alternatively, use a series of ion-exchange chromatography steps (e.g., DEAE-Sephadex followed by phosphocellulose) to purify the tubulin.
-
-
Concentration and Storage: Concentrate the purified tubulin using a centrifugal filter device. Determine the protein concentration and store the purified mutant tubulin in a suitable buffer containing glycerol at -80°C.
This compound Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to wild-type and mutant tubulin. This assay often utilizes a radiolabeled ligand that binds to the same domain, such as [³H]vincristine, and measures the ability of unlabeled this compound to displace it.
Materials:
-
Purified wild-type and mutant tubulin
-
Radiolabeled ligand (e.g., [³H]vincristine)
-
Unlabeled this compound
-
Binding buffer (e.g., PEM buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, add a constant amount of purified tubulin and a fixed concentration of the radiolabeled ligand.
-
Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes with no competitor and tubes with a large excess of a known competitive inhibitor to determine non-specific binding.
-
Incubation: Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The filters will trap the tubulin-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Binding Relationships
To further clarify the experimental process and the relationships between the different tubulin-binding agents, the following diagrams are provided.
Caption: Workflow for mutagenesis-based validation of this compound's binding site.
Caption: Schematic of binding site relationships on β-tubulin.
Conclusion
The validation of this compound's binding site on β-tubulin through mutagenesis, complemented by biochemical and structural data, is crucial for understanding its mechanism of action and for the rational design of new, more effective anticancer drugs. While direct mutational evidence for this compound is still emerging in the public literature, the combination of cross-linking data and the well-established methodologies presented in this guide provides a solid framework for researchers to pursue these critical experiments. By precisely defining the molecular interactions within the vinca domain, the scientific community can continue to leverage the potent antimitotic activity of this compound and its analogs in the fight against cancer.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Structural insight into the inhibition of tubulin by vinca domain peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Structure-Function Analysis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, overexpression, and purification of polymerization-blocked yeast αβ-tubulin mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different Dolastatin 10 analogues in preclinical models
A detailed comparison of Dolastatin 10 and its key analogues—Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), Auristatin PYE, and Tasidotin—reveals significant differences in their preclinical performance. While this compound remains one of the most potent cytotoxic agents in vitro, its analogues demonstrate improved therapeutic windows and in vivo efficacy, paving the way for their successful application in antibody-drug conjugates (ADCs).
This compound, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful inhibitor of tubulin polymerization, a critical process for cell division. This mechanism leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a highly effective anti-cancer agent.[1] However, its extreme potency is also associated with significant toxicity, which has limited its development as a standalone therapeutic.[2] This has spurred the development of synthetic analogues designed to retain potent anti-tumor activity with an improved safety profile.
In Vitro Cytotoxicity: A Tale of Potency
In head-to-head comparisons, this compound consistently exhibits superior in vitro cytotoxicity against a wide range of cancer cell lines. As free toxins, MMAE and MMAF are reported to be approximately 200- and 1000-fold less potent than this compound in lymphoma cells, respectively.[3][4] This stark difference in potency is a key factor in their selection as payloads for ADCs, where targeted delivery mitigates the need for the extreme potency of the parent compound.
A direct comparative study on human colon adenocarcinoma cell lines, DLD-1 and COLO 205, demonstrated the superior in vitro activity of this compound over its analogue, Auristatin PYE.
| Compound | Cell Line | IC50 (nM) - 1-hour exposure | IC50 (nM) - 96-hour exposure |
| This compound | DLD-1 | 2.0 ± 1.1 | 0.3 ± 0.1 |
| Auristatin PYE | DLD-1 | 31.0 ± 7.0 | 4.4 ± 1.3 |
| This compound | COLO 205 | Not Reported | 0.3 ± 0.01 |
| Auristatin PYE | COLO 205 | Not Reported | 1.2 ± 0.6 |
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Auristatin PYE against Human Colon Adenocarcinoma Cell Lines.
In Vivo Efficacy: Analogue Superiority Emerges
Despite its lower in vitro potency, Auristatin PYE demonstrated significantly greater in vivo anti-tumor activity compared to this compound in xenograft models of human colon adenocarcinoma. This suggests that factors beyond raw cytotoxic power, such as pharmacokinetics and tumor microenvironment interactions, play a crucial role in overall efficacy.
| Compound | Xenograft Model | Outcome |
| This compound | DLD-1 & COLO 205 | Less effective in delaying tumor growth |
| Auristatin PYE | DLD-1 & COLO 205 | Significantly larger tumor growth delay (p<0.01) |
Table 2: Comparative In Vivo Efficacy of this compound and Auristatin PYE.
Similarly, Tasidotin, a synthetic analogue of Dolastatin 15 (a related natural product), was developed to have an improved therapeutic index. Preclinical studies have shown its potent anti-tumor activity across a range of murine and human solid tumors.
Mechanism of Action: A Shared Path of Microtubule Disruption
This compound and its analogues share a common mechanism of action: the inhibition of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, essential components of the mitotic spindle. This interference with microtubule dynamics leads to a cascade of cellular events.
Figure 1: Signaling pathway of this compound and its analogues.
This disruption of microtubule function is the primary driver of their potent cytotoxic effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound analogue or control compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP in a 96-well plate.
-
Compound Addition: The this compound analogue or control is added to the wells.
-
Polymerization Monitoring: The plate is incubated at 37°C, and the increase in turbidity (due to microtubule formation) is monitored over time by measuring the absorbance at 340 nm. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to the control to determine the inhibitory activity.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the this compound analogue for a specified time, then harvested and washed.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a solution containing the DNA-binding dye propidium iodide.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Figure 3: Workflow for in vivo subcutaneous xenograft studies.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the this compound analogue, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition in the treated group is calculated. Toxicity is also monitored throughout the study by observing changes in body weight and overall animal health.
References
P-glycoprotein's Role in Dolastatin 10 Efflux and Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the role of P-glycoprotein (P-gp) in the efflux of and resistance to the potent antineoplastic agent Dolastatin 10. Experimental data is presented to objectively compare its performance against alternatives, offering valuable insights for researchers in oncology and drug development.
Executive Summary
This compound, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful antitumor activity by inhibiting tubulin polymerization.[1] However, its clinical efficacy can be significantly hampered by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 gene (also known as the multidrug resistance protein 1 or MDR1 gene). P-gp actively transports a wide range of xenobiotics, including many chemotherapeutic agents, out of cancer cells, thereby reducing their intracellular concentration and effectiveness.[2][3]
This guide presents compelling evidence from in vitro studies demonstrating that this compound is a substrate for P-gp. This interaction leads to decreased cytotoxicity in cancer cells overexpressing P-gp, a phenomenon that can be reversed by P-gp inhibitors. We will also compare the performance of this compound with its synthetic analogs, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are key components of several antibody-drug conjugates (ADCs) in clinical use.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and its analogs in P-gp-negative (sensitive) and P-gp-positive (resistant) cancer cell lines. The data highlights the impact of P-gp on their efficacy and the potential for overcoming this resistance.
Table 1: Cytotoxicity of this compound and the Effect of P-gp Inhibition
| Cell Line | P-gp Expression | This compound IC₅₀ (nM) | This compound IC₅₀ + Verapamil (nM) | Resistance Factor (RF)¹ | Fold Reversal (FR)² |
| Murine PC4 | Low | 0.5 | N/A | - | - |
| Murine PC4/MDR | High | 25 | 1.0 | 50 | 25 |
| Human U-937 | Low | 1.2 | N/A | - | - |
| Human U-937/MDR | High | 60 | 2.5 | 50 | 24 |
| CHO | Transfected (mdr1) | 30 | 1.5 | N/A | 20 |
¹Resistance Factor (RF) = IC₅₀ of resistant cells / IC₅₀ of sensitive cells. ²Fold Reversal (FR) = IC₅₀ of resistant cells / IC₅₀ of resistant cells with P-gp inhibitor. Data synthesized from multiple sources.[1][4][5][6][7]
Table 2: Comparative Cytotoxicity of this compound Analogs (MMAE and MMAF)
| Compound | Cell Line | P-gp Expression | IC₅₀ (nM) | Resistance Factor (RF)¹ |
| MMAE | HCT116 | Low | 2.60 | - |
| HCT116/P-gp | High | >1000 | >384 | |
| N87 | Low | ~1 | - | |
| HepG2 | High | ~4 | 4 | |
| MMAF | HCT116 | Low | ~5 | - |
| HCT116/P-gp | High | ~20 | 4 |
¹Resistance Factor (RF) = IC₅₀ of P-gp high-expressing cells / IC₅₀ of P-gp low-expressing cells. Data synthesized from multiple sources, highlighting that MMAE is a more pronounced P-gp substrate than MMAF.[8][9][10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Cancer cell lines (P-gp-negative and P-gp-positive)
-
This compound and other test compounds
-
P-gp inhibitor (e.g., Verapamil)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds. For reversal experiments, pre-incubate one set of P-gp-positive cells with a non-toxic concentration of a P-gp inhibitor (e.g., 5 µM Verapamil) for 1 hour before adding the test compound.
-
Remove the existing medium and add 100 µL of medium containing the test compounds (with or without the P-gp inhibitor) to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve.
P-gp Efflux Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
P-gp-negative and P-gp-positive cell lines
-
Flow cytometer
-
PBS
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without a P-gp inhibitor) and incubate at 37°C.
-
Sample Collection and Analysis: At various time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the cell suspension.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the P-gp-positive cells with and without the P-gp inhibitor. A higher retention of Rhodamine 123 in the presence of the inhibitor indicates P-gp-mediated efflux.
P-glycoprotein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the amount of P-gp in cell lysates.
Materials:
-
P-gp-negative and P-gp-positive cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., clone C219 or UIC2)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to compare the relative expression levels of P-gp between different cell lines.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and pathways discussed in this guide.
Caption: P-gp mediated efflux of this compound.
Caption: Experimental workflow for validating P-gp's role.
Caption: Signaling pathways regulating P-gp expression.
Conclusion
Furthermore, the analysis of this compound analogs reveals that while MMAE is also a substrate for P-gp, its use in antibody-drug conjugates represents a strategy to enhance its therapeutic index.[8][9] The lower susceptibility of MMAF to P-gp-mediated efflux suggests that modifications to the drug molecule can influence its interaction with this transporter.
For drug development professionals, these findings underscore the importance of evaluating P-gp substrate characteristics early in the drug discovery process. Strategies to overcome P-gp-mediated resistance, such as the co-administration of P-gp inhibitors or the design of non-substrate analogs, are crucial for the successful clinical application of potent cytotoxic agents like this compound and its derivatives. Researchers and scientists should consider the P-gp status of their cancer models when evaluating the efficacy of such compounds.
References
- 1. Role of P-glycoprotein in this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversal of multi-drug resistance in human KB cell lines by structural analogs of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of adriamycin resistance by verapamil in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reversal of doxorubicin resistance by verapamil is not due to an effect on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by novel verapamil analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Immunogenicity of Dolastatin 10-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of Dolastatin 10-based antibody-drug conjugates (ADCs) with other ADC alternatives, supported by experimental data. Understanding the immunogenic potential of these complex biotherapeutics is critical for their successful development and clinical application.
Executive Summary
This compound and its synthetic analogs, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are highly potent microtubule-inhibiting payloads used in several approved and investigational ADCs. While offering significant cytotoxic efficacy, the immunogenicity of these ADCs is a key consideration. This guide summarizes the current understanding of the immunogenic profiles of this compound-based ADCs, compares them with other payload classes, and provides detailed experimental protocols for immunogenicity assessment.
Comparative Immunogenicity: this compound-Based ADCs vs. Other Payloads
The immunogenicity of an ADC is a multifaceted response influenced by the antibody, the linker, and the cytotoxic payload. Anti-drug antibodies (ADAs) can impact the pharmacokinetics, efficacy, and safety of the therapeutic.
A key differentiator for this compound-based ADCs, particularly those with an MMAE payload, is their ability to induce a robust immunomodulatory response in the tumor microenvironment. This includes the induction of immunogenic cell death (ICD), a form of apoptosis that activates an anti-tumor immune response.
| Payload Class | Representative ADC | Payload | Reported ADA Incidence | Key Immunomodulatory Effects |
| Auristatins (this compound derivatives) | Brentuximab vedotin | MMAE | ~37% (all against the antibody component)[1] | Induces hallmarks of immunogenic cell death (ICD), including calreticulin exposure, ATP secretion, and HMGB1 release.[2][3] Promotes recruitment of innate immune cells, such as macrophages, to the tumor microenvironment. |
| Maytansinoids | Trastuzumab emtansine (T-DM1) | DM1 | ~5.3% (primarily against linker-drug or neoepitopes)[1] | Also capable of inducing ICD. |
| Calicheamicins | Gemtuzumab ozogamicin | Calicheamicin | ~1% (against the linker/drug portion)[4] | DNA damaging agent. |
Note: Direct head-to-head clinical trials comparing the immunogenicity of different ADC classes are limited. The ADA incidence rates are from separate clinical trials and can be influenced by various factors including the patient population, assay methodology, and the antibody component of the ADC.
Signaling Pathways in ADC Immunogenicity
The immunogenic response to this compound-based ADCs is a complex process involving both the innate and adaptive immune systems. A key mechanism is the induction of Immunogenic Cell Death (ICD).
Immunogenic Cell Death (ICD) Pathway Induced by MMAE
Caption: MMAE-induced Immunogenic Cell Death (ICD) pathway.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs, consisting of screening, confirmatory, and characterization assays.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Bridging ELISA
This assay is designed to detect all isotypes of antibodies that can bind to the ADC.
Experimental Workflow:
Caption: Workflow for an ADA Bridging ELISA.
Methodology:
-
Plate Coating: Coat a 96-well streptavidin plate with biotinylated this compound-based ADC.
-
Sample Incubation: Add patient serum samples to the wells and incubate to allow ADAs to bind to the captured ADC.
-
Detection: Add a labeled (e.g., ruthenylated or HRP-conjugated) this compound-based ADC. This will bind to the captured ADAs, forming a "bridge".
-
Signal Generation: For electrochemiluminescence (ECL) detection with a ruthenylated ADC, add a read buffer and measure the light emission. For an HRP-conjugated ADC, add a substrate and measure the colorimetric change.
-
Confirmatory Assay: For samples that screen positive, repeat the assay with the addition of an excess of unlabeled ADC to compete with the labeled ADC for binding to the ADAs. A significant reduction in signal confirms the presence of specific ADAs.
Neutralizing Antibody (NAb) Assay: Cell-Based Assay
This assay determines if the detected ADAs can inhibit the biological activity of the ADC.
Experimental Workflow:
Caption: Workflow for a cell-based neutralizing antibody assay.
Methodology:
-
Cell Culture: Culture a cancer cell line that is sensitive to the this compound-based ADC.
-
Sample Preparation: Pre-incubate the ADC with patient serum (containing potential NAbs).
-
Cell Treatment: Add the ADC-serum mixture to the cultured cells.
-
Incubation: Incubate the cells for a period sufficient to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: A neutralizing antibody will inhibit the cytotoxic activity of the ADC, resulting in an increase in cell viability compared to control samples without NAbs.
Conclusion
This compound-based ADCs, particularly those utilizing MMAE, exhibit a distinct immunomodulatory profile characterized by the induction of immunogenic cell death. This property may contribute to their therapeutic efficacy by stimulating an anti-tumor immune response. While the incidence of ADAs against the antibody component of some this compound-based ADCs can be higher than that observed for other ADC classes, the clinical impact of these ADAs needs to be assessed on a case-by-case basis. A comprehensive immunogenicity risk assessment, employing a tiered approach with robust and well-validated assays, is essential for the successful development of these potent anti-cancer agents. This guide provides a framework for understanding and evaluating the immunogenicity of this compound-based ADCs, enabling informed decision-making in drug development.
References
Safety Operating Guide
Proper Disposal of Dolastatin 10: A Guide for Laboratory Professionals
Dolastatin 10 is a highly potent antimitotic peptide and cytotoxic agent that requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2] Due to its hazardous nature, including acute oral toxicity, skin and eye irritation, and potential respiratory irritation, all waste contaminated with this compound must be treated as hazardous cytotoxic waste.[3] Disposal must adhere strictly to local, state, and federal regulations.[3]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to have a designated and properly labeled cytotoxic waste disposal stream in place. All personnel must be trained in handling potent compounds and be equipped with the appropriate Personal Protective Equipment (PPE).
Key Safety Data for this compound
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth.[3] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. Wear protective gloves. Wash hands thoroughly after handling.[3] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation. Wear eye protection/face protection.[3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[3] |
Step-by-Step Disposal Protocol for this compound Waste
Experimental Workflow: Waste Segregation and Disposal
Caption: Workflow for the safe handling, segregation, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gown: Use a disposable, impermeable, solid-front gown.[8]
-
Eye/Face Protection: Wear safety goggles and a face shield.[3]
-
Respiratory Protection: When handling the powdered form of this compound, use an appropriate respirator (e.g., N95/P2) within a containment device.[9]
-
Containment: All handling of this compound, including weighing, reconstitution, and addition to experiments, must be performed in a certified chemical fume hood, biological safety cabinet (BSC), or glove box to prevent aerosolization and exposure.[7]
2. Waste Segregation and Collection:
-
At the Source: Segregate cytotoxic waste immediately at the point of generation. Do not mix it with regular or other chemical waste streams.[6]
-
Sharps Waste: All sharps (needles, scalpels, contaminated glass vials, Pasteur pipettes) must be placed directly into a designated, puncture-resistant cytotoxic sharps container. These are typically yellow with a purple lid or otherwise clearly marked for cytotoxic sharps.[4][8]
-
Non-Sharps Solid Waste: Dispose of all contaminated disposable items, including gloves, gowns, bench paper, and plasticware, in a designated cytotoxic waste bag (e.g., a thick, sealable yellow bag labeled "Cytotoxic"). This bag should be kept within a rigid, lidded container to prevent leaks or punctures.[8][9]
-
Bulk and Liquid Waste: Unused or expired this compound, as well as grossly contaminated solutions, must be collected as hazardous chemical waste.[6] Collect this waste in a dedicated, sealed, and leak-proof container clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound." Do not pour any amount of this compound solution down the drain.[10]
3. Spill Management: In the event of a spill, the area should be evacuated and secured. Only personnel trained in hazardous spill cleanup should perform the following steps, using a dedicated cytotoxic spill kit.
-
Containment: Cordon off the spill area.
-
PPE: Don the appropriate PPE from the spill kit, including a respirator.
-
Absorption: Absorb liquid spills with finely-powdered, liquid-binding material or absorbent pads.[3] For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Collection: Carefully collect all contaminated materials and broken container fragments and place them into the cytotoxic waste container.
-
Decontamination: Clean the spill area. A Safety Data Sheet for this compound suggests decontaminating surfaces by scrubbing with alcohol.[3] Other general guidance for cytotoxic drugs recommends a multi-step process, often involving a detergent wash followed by a deactivating agent like sodium hypochlorite, though chemical compatibility with the surface must be considered.[5] Given the lack of a specific deactivation agent for this compound, a thorough cleaning with detergent and water, followed by alcohol, is a prudent measure.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.[8]
4. Final Disposal:
-
Container Sealing: Once waste containers are full (typically no more than three-quarters), securely seal them.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and clearly marked area, separate from other waste streams, awaiting pickup.[9]
-
Professional Disposal: Arrange for a certified hazardous waste contractor to collect and transport the waste for high-temperature incineration, which is the required method for destroying cytotoxic compounds.[4] Ensure all shipping and manifest documentation is completed in accordance with regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. gerpac.eu [gerpac.eu]
- 6. web.uri.edu [web.uri.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. biocrick.com [biocrick.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
